Tos-PEG4-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXYSSILQKCWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation and Synthesis of Tos-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, synthesis, and characterization of Tos-PEG4-acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Groups
This compound, systematically named 3-{2-[2-(2-{[(4-methylphenyl)sulfonyl]oxy}ethoxy)ethoxy]ethoxy}propanoic acid, is comprised of three key components: a tosyl (tosylate) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups imparts desirable properties for its application in the life sciences. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to molecules containing nucleophiles such as thiols or amines. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can improve the pharmacokinetic properties of bioconjugates. The terminal carboxylic acid provides a reactive handle for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.
The molecular formula of this compound is C16H24O8S, and its molecular weight is approximately 376.42 g/mol .[1]
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for researchers in designing experiments, preparing solutions, and characterizing conjugates.
| Property | Value | Source |
| Molecular Formula | C16H24O8S | [1] |
| Molecular Weight | 376.42 g/mol | [1] |
| CAS Number | 1453117-42-4 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by HPLC) | ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process starting from tetraethylene glycol. The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups, followed by the oxidation of the remaining hydroxyl group to a carboxylic acid.
Step 1: Mono-tosylation of Tetraethylene Glycol
This procedure is adapted from a general method for the mono-tosylation of symmetrical diols.
-
Materials:
-
Tetraethylene glycol
-
Tosyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve a molar excess of tetraethylene glycol (e.g., 5 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve tosyl chloride (1 equivalent) in the same anhydrous solvent.
-
Add the tosyl chloride solution dropwise to the cooled tetraethylene glycol solution over a period of 1-2 hours with constant stirring.
-
After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, mono-tosylated tetraethylene glycol.
-
Step 2: Oxidation to this compound
This step involves the oxidation of the terminal alcohol of the mono-tosylated intermediate to a carboxylic acid. A common method for such oxidations is the use of Jones reagent or other chromium-based oxidants; however, milder and more selective methods are often preferred. A two-step process involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation is also a viable route. A more direct and environmentally friendly approach involves catalytic oxidation.
-
Materials:
-
Mono-tosylated tetraethylene glycol (from Step 1)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (bleach)
-
Sodium bromide
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Hydrochloric acid (1M)
-
-
Procedure:
-
Dissolve the mono-tosylated tetraethylene glycol in DCM.
-
Add a catalytic amount of TEMPO and sodium bromide.
-
Cool the mixture to 0°C.
-
Slowly add a solution of sodium hypochlorite containing sodium bicarbonate, maintaining the temperature below 5°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification
The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The structure of this compound can be confirmed by 1H NMR spectroscopy. The spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (two doublets around 7.3-7.8 ppm), the methyl group of the tosyl moiety (a singlet around 2.4 ppm), the methylene protons of the PEG chain (a complex multiplet between 3.5 and 4.2 ppm), and the methylene protons adjacent to the carboxylic acid.
-
13C NMR: Further structural confirmation can be obtained from the 13C NMR spectrum, which will show distinct signals for the aromatic carbons, the PEG backbone carbons, and the carbonyl carbon of the carboxylic acid.
2. High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed by reverse-phase HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 254 nm) or by Evaporative Light Scattering Detector (ELSD).
-
Expected Result: A single major peak indicates high purity.
3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected mass-to-charge ratio ([M+H]+ or [M+Na]+) should be observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and application of this compound.
References
An In-depth Technical Guide to Tos-PEG4-acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][] This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols, designed to equip researchers with the knowledge to effectively incorporate this versatile linker into their experimental designs. The molecule features a tosyl group, a terminal carboxylic acid, and a hydrophilic four-unit polyethylene glycol (PEG) spacer.[3] The PEG spacer enhances aqueous solubility, a critical attribute for biological applications.[3]
Chemical Properties
This compound is characterized by its dual reactivity, conferred by the tosyl and carboxylic acid functional groups. A summary of its key chemical and physical properties is provided below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₁₆H₂₄O₈S | |
| Molecular Weight | 376.42 g/mol | |
| CAS Number | 1453117-42-4 | |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in aqueous media, DMSO, DMF, and DCM | |
| Storage | Store at -20°C, desiccated |
Reactivity and Reaction Mechanisms
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
Tosyl Group Reactivity
The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions. This is due to the resonance stabilization of the resulting tosylate anion. The tosyl group of this compound readily reacts with various nucleophiles, including thiols, amines, and hydroxyl groups, to form stable covalent bonds. This reaction is typically carried out under basic conditions to deprotonate the nucleophile, enhancing its reactivity.
Carboxylic Acid Reactivity
The terminal carboxylic acid can be coupled with primary amines to form a stable amide bond. This reaction does not proceed spontaneously and requires the activation of the carboxyl group. The most common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to form the desired amide bond.
Experimental Protocols
The following are detailed protocols for common reactions involving this compound.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.5 to 5-fold molar excess of NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated Tos-PEG4-NHS ester solution from step 2 to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point, but this should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Protocol 2: Nucleophilic Substitution of the Tosyl Group with a Thiol
This protocol outlines a general procedure for the reaction of the tosyl group of a this compound conjugate with a thiol-containing molecule.
Materials:
-
This compound conjugate (where the carboxylic acid has been reacted)
-
Thiol-containing molecule
-
Reaction Buffer: Phosphate or borate buffer, pH 8.0-9.5
-
Degassing equipment (optional, but recommended)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound conjugate in the Reaction Buffer.
-
Dissolve the thiol-containing molecule in the Reaction Buffer. To prevent oxidation of the thiol, it is recommended to use a degassed buffer and perform the reaction under an inert atmosphere.
-
-
Reaction:
-
Add the thiol-containing molecule solution to the this compound conjugate solution. The molar ratio of the thiol to the tosyl group should be optimized, with a slight excess of the thiol often being beneficial.
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight, with gentle mixing.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC or LC-MS.
-
Once the reaction is complete, purify the product to remove unreacted starting materials and byproducts using a suitable method, such as size exclusion chromatography or dialysis.
-
Applications in PROTAC Synthesis
This compound is a valuable tool in the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in a PROTAC's efficacy by dictating the spatial orientation of the two ligands. This compound allows for the modular construction of PROTACs, where the carboxylic acid can be coupled to one ligand and the tosyl group can be reacted with the other.
Below is a diagram illustrating the general workflow for PROTAC synthesis using a PEG-based linker like this compound.
Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.
This diagram illustrates a possible synthetic route where the carboxylic acid of this compound is first activated and coupled to the target protein ligand. The resulting intermediate, now displaying a reactive tosyl group, is then reacted with the E3 ligase ligand to form the final PROTAC molecule. The order of these steps can be reversed depending on the specific chemistry of the ligands.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the mechanism of action of a PROTAC, which is the ultimate application for molecules synthesized using linkers like this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Solubility Profile of Tos-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG4-acid (3-[2-[2-[2-(p-tolylsulfonyloxy)ethoxy]ethoxy]ethoxy]propanoic acid), a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and pharmaceutical research.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For a molecule like this compound, which possesses both a hydrophobic tosyl group and a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid, its solubility is influenced by the interplay of these structural features. The PEG spacer is known to enhance the aqueous solubility of conjugated molecules.[1][2][3]
Qualitative Solubility Data
Based on data for analogous PEGylated compounds, this compound is anticipated to be soluble in several organic solvents. For instance, related molecules such as Azide-PEG4-Tos and TCO-PEG4-acid are reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[4][5] Furthermore, compounds with a terminal carboxylic acid and a PEG4 spacer, like Biotin-PEG4-acid, demonstrate solubility in water, DMSO, and DMF. Another similar compound, m-PEG4-acid, is also soluble in water.
The following table summarizes the reported qualitative solubility for this compound and closely related PEG4 derivatives.
| Compound Name | Solvent(s) |
| This compound | Believed to be soluble in aqueous media and various organic solvents. |
| Azide-PEG4-Tos | DMSO, DCM, DMF |
| TCO-PEG4-acid | DMSO, DCM, DMF |
| Tos-PEG4-Tos | DCM |
| Tos-PEG4-THP | DMSO |
| Fmoc-NMe-PEG4-acid | DMSO, DCM, DMF |
| Biotin-PEG4-acid | Water, DMSO, DMF |
| m-PEG4-acid | Water |
| m-PEG4-Tos | DMSO |
Note: This table is based on available data for related compounds and suggests likely solubility for this compound. Experimental verification is recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements, standardized experimental protocols are essential. The following outlines a general workflow for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, DCM, DMF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Assessment
References
Technical Guide to Tos-PEG4-acid: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetic acid, commonly known as Tos-PEG4-acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, provides a detailed experimental protocol for its application, and illustrates its reaction mechanism.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) based linker featuring a terminal tosyl group and a carboxylic acid. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for conjugation to primary amines through amide bond formation. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₆H₂₄O₈S |
| Molecular Weight | 376.4 g/mol [1] or 376.42 g/mol [2][3] |
| Purity | Typically ≥95% - 98%[1][3] |
| CAS Number | 1453117-42-4 |
| Storage Conditions | -20°C |
Principles of Reactivity and Applications
The utility of this compound stems from its two distinct reactive ends, which allows for sequential or orthogonal conjugation strategies.
-
Tosyl Group Reactivity : The tosyl group is a well-established leaving group in nucleophilic substitution reactions. It can be readily displaced by nucleophiles such as thiols and amines, making it useful for attaching the linker to various molecules.
-
Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-functionalized nanoparticles. This reaction is typically mediated by carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.
The hydrophilic PEG spacer not only improves solubility but also provides flexibility and reduces potential steric hindrance between the conjugated molecules. A primary application for this type of linker is in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.
Experimental Protocols
The following section provides a detailed methodology for the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing molecule. This is a general protocol that can be adapted for specific applications.
General Protocol for EDC/NHS Activation of this compound and Amine Conjugation
This protocol describes the activation of the carboxylic acid group on this compound for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; Phosphate Buffered Saline (PBS), pH 7.2-8.0 for conjugation)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the activation buffer or ultrapure water immediately before use.
-
Prepare the amine-containing molecule in the conjugation buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve the this compound in the activation buffer.
-
Add EDC (typically 1.2 - 1.5 equivalents relative to the carboxylic acid).
-
Immediately add NHS or sulfo-NHS (typically 1.2 - 1.5 equivalents).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0 to facilitate the reaction with the primary amine.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal molar excess of the linker may need to be determined empirically, but a 10- to 20-fold molar excess is a common starting point for protein conjugation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted labeling reagent and byproducts using an appropriate purification method such as size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC (to determine purity).
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a conceptual workflow involving this compound.
Caption: Reaction pathway for the EDC/NHS-mediated activation and amine coupling of this compound.
Caption: Experimental workflow for the synthesis of a this compound conjugate.
References
The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are indispensable tools in drug development and bioconjugation, enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles. The activation of terminal hydroxyl groups of PEG is a critical step for its conjugation to biomolecules. Among the various activating groups, the tosyl (p-toluenesulfonyl) group plays a pivotal role due to its excellent reactivity as a leaving group in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the role of the tosyl group in PEG linkers, detailing its chemical properties, synthesis, and applications. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key methodologies, and visual diagrams of relevant workflows and pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction: The Significance of PEGylation and the Role of Activation
PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, or small drugs, is a well-established strategy to improve the pharmacological properties of therapeutic agents.[1][2] This modification can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and an extended plasma half-life.[3] Furthermore, the hydrophilic PEG chains can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.[]
The terminal hydroxyl groups of native PEG are not sufficiently reactive for direct conjugation to most functional groups on biomolecules. Therefore, activation of these hydroxyls is necessary. The tosyl group, derived from p-toluenesulfonyl chloride (TsCl), serves as an excellent activating group. It converts the hydroxyl into a tosylate ester, which is a highly effective leaving group in nucleophilic substitution reactions with amines, thiols, and other nucleophiles present on biomolecules.[1]
Chemical Properties and Reactivity of the Tosyl Group
The effectiveness of the tosyl group as a leaving group stems from the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion. This makes the carbon atom to which the tosylate is attached highly susceptible to nucleophilic attack.
Tosyl-activated PEG (tosyl-PEG) readily reacts with various nucleophiles under mild conditions:
-
Amines: Primary amines, such as the ε-amino group of lysine residues in proteins, react with tosyl-PEG to form stable secondary amine linkages. This reaction is typically carried out at a pH of 8.0 to 9.5.
-
Thiols: The thiol group of cysteine residues is a potent nucleophile and reacts efficiently with tosyl-PEG to form a stable thioether bond.
-
Hydroxyls: While less reactive than amines and thiols, hydroxyl groups can also be targeted by tosyl-PEG, especially at higher pH values.
The high reactivity of the tosyl group allows for efficient bioconjugation, making it a valuable tool in the synthesis of PEGylated therapeutics.
Synthesis and Characterization of Tosyl-PEG Linkers
The synthesis of tosyl-PEG is typically achieved by reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The reaction can be controlled to produce either mono-tosylated or di-tosylated PEG, depending on the stoichiometry of the reactants.
Characterization of tosyl-PEG is crucial to ensure the quality and reactivity of the linker. The primary methods used are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence of the tosyl group and to determine the degree of substitution.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the tosyl-PEG and to separate it from any unreacted PEG or byproducts.
Quantitative Data on Tosyl-PEG Reactions
While exact reaction kinetics and yields are highly dependent on the specific reactants and conditions, the following table provides a comparative summary of the reactivity of tosyl-activated PEGs.
| Parameter | Tosyl-PEG | NHS-ester-PEG |
| Reactive Towards | Amines, Thiols, Hydroxyls | Primarily Primary Amines |
| Typical Reaction pH | 8.0 - 9.5 (Amines) | 7.0 - 8.5 |
| Bond Formed | Secondary Amine, Thioether | Amide |
| Leaving Group | p-toluenesulfonate | N-hydroxysuccinimide |
| Relative Reactivity | High | Very High |
| Stability in Water | Moderate | Low (hydrolyzes) |
Experimental Protocols
Synthesis of α-Tosyl-ω-hydroxyl-PEG
This protocol describes the selective mono-tosylation of a symmetrical PEG diol.
Materials:
-
Polyethylene glycol (PEG) diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve PEG diol (1 equivalent) in anhydrous DCM.
-
Add pyridine (2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of TsCl (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum.
-
Characterize the product by NMR and HPLC.
PEGylation of a Protein with Tosyl-PEG
This protocol provides a general procedure for the conjugation of a tosyl-activated PEG to the primary amine groups of a protein.
Materials:
-
Protein of interest
-
Tosyl-activated PEG (Tosyl-PEG)
-
Borate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis membrane or size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in the borate buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the Tosyl-PEG in a small amount of the same buffer.
-
Add the Tosyl-PEG solution to the protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated protein from unreacted PEG and protein using dialysis or size-exclusion chromatography.
-
Analyze the extent of PEGylation using SDS-PAGE and/or MALDI-TOF mass spectrometry.
Applications and Workflows
Tosyl-activated PEG linkers are versatile tools used in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and surface modifications.
Workflow for Antibody-Drug Conjugate (ADC) Development
Tosyl-PEG can be used to attach a cytotoxic drug to an antibody, creating an ADC that specifically targets cancer cells.
References
The Function of the Carboxylic Acid Group in Tos-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tos-PEG4-acid: A Heterobifunctional Linker
This compound is a specialized chemical tool known as a heterobifunctional linker, designed for the precise covalent conjugation of two different molecular entities.[1] Its structure consists of three distinct components, each serving a critical role in its function:
-
Tosyl (Tos) Group : A p-toluenesulfonyl group that is an excellent leaving group for nucleophilic substitution reactions with groups such as amines, thiols, and hydroxyls.[2][3]
-
PEG4 Spacer : A hydrophilic polyethylene glycol (PEG) chain with four repeating ethylene oxide units. This spacer enhances the solubility of the entire molecule in aqueous media, increases the stability of the final conjugate, and provides a flexible bridge between the conjugated molecules, which can help reduce steric hindrance.[1][4]
-
Carboxylic Acid (-COOH) Group : A terminal functional group that provides the second, distinct reactive site on the linker. This guide will focus on the in-depth function and application of this critical group.
The unique dual reactivity of this compound allows for a controlled, stepwise conjugation strategy. This minimizes the formation of undesirable side products, making it an invaluable reagent in the development of complex biomolecular structures like antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces for diagnostics and biomaterials.
Figure 1: Structural components of the this compound heterobifunctional linker.
Core Function of the Carboxylic Acid Group: Covalent Conjugation
The primary function of the terminal carboxylic acid group in this compound is to serve as a reactive handle for forming stable, covalent bonds with other molecules, most notably those containing primary amines. Carboxylic acids are abundant in biomolecules, such as the C-terminus of proteins and the side chains of aspartic and glutamic acid residues, making them a key target for bioconjugation.
However, the direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions and requires chemical "activation" to proceed.
The most common and robust method for activating the carboxylic acid group is through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This widely used two-step process proceeds as follows:
-
Activation : EDC reacts with the carboxylic acid group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.
-
Stabilization and Conjugation : This unstable intermediate can directly react with a primary amine to form an amide bond. However, to improve efficiency and combat the intermediate's hydrolysis in aqueous solutions, NHS is added. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This amine-reactive ester can then efficiently couple with a primary amine-containing molecule (e.g., a lysine residue on a protein) at physiologic pH to form a highly stable amide bond.
The instability of the O-acylisourea intermediate in water is a significant challenge, as hydrolysis regenerates the original carboxylic acid. The addition of NHS mitigates this by converting it to the more stable NHS ester, thereby increasing the overall yield of the desired conjugate.
Figure 2: Reaction workflow for EDC/NHS-mediated activation and amidation of a carboxylic acid.
Beyond its role in conjugation, the carboxylic acid group influences the molecule's overall properties. At physiological pH, the group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge can:
-
Enhance Water Solubility : Complements the hydrophilicity of the PEG spacer.
-
Impact Pharmacokinetics : The charge can alter how the molecule and its subsequent conjugate interact with biological membranes and proteins. In some cases, a charged group must be masked as a neutral ester to facilitate passage across cell membranes.
Quantitative Data on Conjugation Chemistry
The efficiency of amide bond formation is dependent on several factors, including pH, temperature, and reactant concentrations. While specific kinetic data for this compound is proprietary to manufacturers, representative data for common bioconjugation reactions highlight the robustness of the EDC/NHS method.
| Parameter | Condition / Value | Significance | Reference |
| Reaction pH | Activation (Step 1): pH 4.5-6.0Conjugation (Step 2): pH 7.0-8.5 | Optimal pH maximizes the stability of intermediates and the reactivity of the target amine. | |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can increase the stability of reactive esters for overnight reactions. | |
| EDC/NHS Molar Ratio | 1:1 to 5:2 (EDC:NHS) | Optimal ratios are crucial to balance activation efficiency against side reactions. | |
| Typical Efficiency | >70% (Amide Formation) | EDC/NHS coupling is highly efficient, though optimization is often required. | |
| Alternative Activator | DMTMM | Can offer higher yields and greater stability against hydrolysis in protic solvents compared to EDC. |
Experimental Protocol: General Procedure for EDC/NHS Coupling
This protocol provides a general methodology for conjugating this compound to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein in PBS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution (e.g., hydroxylamine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use. EDC and its active esters are moisture-sensitive.
-
Dissolve the amine-containing molecule in the Coupling Buffer (PBS).
-
-
Activation of Carboxylic Acid :
-
In a microcentrifuge tube, add the desired amount of this compound to an appropriate volume of Activation Buffer.
-
Add a molar excess of the EDC solution (e.g., 2-fold molar excess relative to the PEG linker).
-
Immediately add a molar excess of the NHS solution (e.g., 2-fold molar excess relative to the PEG linker).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to Primary Amine :
-
Add the activated Tos-PEG4-NHS ester solution from Step 2 to the solution of the amine-containing molecule.
-
The optimal molar ratio of linker to the target molecule may require optimization, but a 10- to 20-fold molar excess of the linker is a common starting point for protein conjugation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction :
-
(Optional but recommended) Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts (e.g., urea byproduct) using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization :
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC.
-
Figure 3: A generalized experimental workflow for conjugating this compound.
References
The Hydrophilic Advantage: A Technical Guide to PEG4 Spacers in Bioconjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Among the various linker technologies, those incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide provides an in-depth exploration of the hydrophilic properties of the tetra-ethylene glycol (PEG4) spacer, a commonly utilized linker component. We will delve into its impact on the physicochemical and pharmacokinetic properties of bioconjugates, present quantitative data, detail relevant experimental protocols, and visualize key concepts to provide a comprehensive resource for researchers in the field.
The inclusion of a PEG4 spacer in a linker is a strategic design choice to enhance the overall hydrophilicity of the resulting bioconjugate.[1] Many potent therapeutic payloads are inherently hydrophobic, which can lead to challenges such as poor aqueous solubility, aggregation, and rapid clearance from circulation.[2] The ethylene oxide units of the PEG4 spacer form hydrogen bonds with water molecules, creating a hydration shell that can effectively mask the hydrophobicity of the payload.[1][3] This "stealth" effect imparts a range of beneficial properties to the bioconjugate, ultimately improving its therapeutic index.
The Core Function of the PEG4 Spacer: Imparting Hydrophilicity
The primary role of the PEG4 spacer is to increase the water solubility and overall hydrophilic character of the bioconjugate. This seemingly simple function has a cascade of positive effects on the molecule's behavior both in vitro and in vivo.
Key Advantages of PEG4 Spacer Hydrophilicity:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG4 spacer significantly improves the aqueous solubility of the entire conjugate.[4] This is particularly crucial when working with hydrophobic payloads, as it mitigates the risk of aggregation, a common challenge that can compromise manufacturing, stability, and safety.
-
Improved Pharmacokinetics: By increasing the hydrophilicity of the bioconjugate, the PEG4 spacer reduces non-specific interactions with plasma proteins and cell membranes. This leads to a longer circulation half-life and reduced plasma clearance, allowing for greater drug exposure at the target site.
-
Increased Stability: The flexible and hydrophilic PEG4 chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the linker and the payload from degradation and increasing the stability of the conjugate in biological fluids.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, the hydrophilicity imparted by PEG spacers can help to overcome the aggregation issues associated with high DARs, potentially allowing for the attachment of more payload molecules per antibody and enhancing potency.
Quantitative Data on the Hydrophilic Properties of PEG Spacers
Quantifying the hydrophilicity of a molecule is essential for understanding its likely behavior in a biological system. The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key parameter, with lower values indicating greater hydrophilicity.
Table 1: Impact of Mini-PEG Spacer Length on Hydrophilicity (LogD)
| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | LogD at pH 7.4 |
| 68Ga-NOTA-PEG2-RM26 | PEG2 | -2.27 ± 0.07 |
| 68Ga-NOTA-PEG3-RM26 | PEG3 | -2.45 ± 0.04 |
| 68Ga-NOTA-PEG4-RM26 | PEG4 | -2.48 ± 0.05 |
| 68Ga-NOTA-PEG6-RM26 | PEG6 | -2.50 ± 0.09 |
Data from a study on a 68Ga-labeled bombesin antagonist analog.
The data in Table 1 clearly demonstrates that even with short PEG chains, there is a trend of increasing hydrophilicity (decreasing LogD) with increasing PEG length. A significant increase in hydrophilicity is observed when moving from a PEG2 to a PEG3 spacer.
Table 2: Impact of PEGylation on Physicochemical and Pharmacokinetic Properties
| Property | Effect of PEG Spacer Inclusion | Rationale |
| Water Solubility | Increased | The ethylene oxide units of PEG form hydrogen bonds with water. |
| Aggregation | Decreased | The hydrophilic PEG chain provides a hydration layer, preventing intermolecular hydrophobic interactions. |
| Hydrophobicity (HIC Retention Time) | Decreased | Increased hydrophilicity leads to weaker interaction with the hydrophobic stationary phase in HIC. |
| Plasma Clearance | Decreased | Reduced non-specific binding and opsonization. |
| Circulation Half-life (t1/2) | Increased | Slower clearance from the bloodstream. |
Experimental Protocols
The characterization of the hydrophilic properties of bioconjugates containing PEG4 spacers is crucial for quality control and to predict in vivo performance. The following are generalized protocols for key experiments.
Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment
Objective: To assess the relative hydrophobicity of a bioconjugate. A shorter retention time on a HIC column indicates a more hydrophilic molecule.
Materials:
-
HIC column (e.g., Butyl-NPR, Phenyl-5PW)
-
High-performance liquid chromatography (HPLC) system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), optionally containing an organic modifier like isopropanol.
-
Bioconjugate sample
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the bioconjugate sample onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Determine the retention time of the main peak. Compare the retention times of different bioconjugates to rank their relative hydrophobicity.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in a bioconjugate sample.
Materials:
-
SEC column (e.g., with a pore size of ~300 Å for monoclonal antibodies)
-
HPLC or UHPLC system
-
Mobile Phase: An aqueous buffer compatible with the bioconjugate (e.g., phosphate-buffered saline, pH 7.4). For more hydrophobic ADCs, the mobile phase may require the addition of an organic modifier like isopropanol to prevent non-specific interactions.
-
Bioconjugate sample
Methodology:
-
Column Equilibration: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate until a stable baseline is obtained.
-
Sample Injection: Inject a precise volume of the bioconjugate sample.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight aggregates. Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Visualizing the Role of the PEG4 Spacer
The following diagrams, created using the DOT language for Graphviz, illustrate the structural and functional context of the PEG4 spacer in modern biotherapeutics.
Conclusion
The hydrophilic properties of the PEG4 spacer play a pivotal role in optimizing the performance of bioconjugates such as ADCs and PROTACs. By enhancing aqueous solubility, reducing aggregation, and improving pharmacokinetic profiles, the inclusion of a PEG4 spacer addresses several key challenges in drug development. The quantitative data, though nuanced, consistently supports the trend of increased hydrophilicity with the incorporation of even short PEG chains. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and characterization of these important molecules. As the field of targeted therapeutics continues to advance, the rational design of linkers, with a clear understanding of the contribution of components like the PEG4 spacer, will remain a cornerstone of developing safer and more effective medicines.
References
A Technical Guide to Tos-PEG4-acid in PEGylation: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of Tos-PEG4-acid, a heterobifunctional linker, in the field of PEGylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation for the enhancement of therapeutic molecules, including proteins, peptides, and small molecule drugs.
Core Principles of this compound in PEGylation
This compound is a versatile chemical tool used in bioconjugation. It features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the conjugated molecule. The key to its utility lies in its two distinct terminal functional groups: a tosyl group (Tos) and a carboxylic acid (-COOH).[1][2] This heterobifunctional nature allows for a two-step, controlled conjugation strategy.[2]
-
The Tosyl Group: The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[3] This end of the molecule readily reacts with nucleophiles such as the primary amines found on the N-terminus of proteins or the side chains of lysine residues, as well as with the sulfhydryl (thiol) groups of cysteine residues.[3]
-
The Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., EDC in the presence of NHS). This activated ester then efficiently reacts with primary amine groups on a target molecule to form a stable amide bond.
The hydrophilic PEG4 spacer offers several advantages in drug delivery and bioconjugation. It can increase the solubility and stability of the conjugated molecule, reduce immunogenicity, and prolong its circulation half-life by increasing its hydrodynamic volume.
Quantitative Data on PEGylation Reactions
The efficiency of PEGylation reactions is influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following table summarizes typical quantitative data for PEGylation reactions, providing a baseline for experimental design.
| Parameter | Value/Range | Notes |
| Carboxylic Acid Activation (EDC/NHS) | ||
| Molar Ratio (PEG-acid:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | A slight excess of EDC and NHS is typically used to ensure efficient activation. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| pH for Activation | 4.5 - 6.0 | MES buffer is a common choice. |
| Amine Coupling (to activated NHS ester) | ||
| Molar Ratio (Activated PEG:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer reaction times may be required at lower temperatures. |
| pH for Coupling | 7.2 - 8.0 | PBS or borate buffers are suitable. Buffers containing primary amines (e.g., Tris) should be avoided. |
| Tosyl Group Reaction with Nucleophiles | ||
| Reaction with Primary Amines | pH > 8 | To ensure the amine is deprotonated and nucleophilic. |
| Reaction with Thiols | pH 7 - 8 | To balance thiol reactivity and minimize side reactions. |
| Purification Yield | 50 - 80% | Highly dependent on the protein and the purification method (e.g., SEC, IEX). |
| Degree of PEGylation | 1 - 5 PEG chains/protein | Can be controlled by adjusting the molar ratio of the PEG linker. Characterized by SDS-PAGE, SEC-HPLC, and Mass Spectrometry. |
Experimental Protocols
Activation of the Carboxylic Acid Group of this compound
This protocol describes the activation of the carboxylic acid moiety of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation Reaction:
-
In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.
-
Immediately add the NHS stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.
-
Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes. The activated Tos-PEG4-NHS ester is now ready for conjugation. It is recommended to use the activated linker immediately.
-
Conjugation of Activated this compound to a Protein
This protocol details the reaction of the activated Tos-PEG4-NHS ester with primary amines on a protein.
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Conjugation Buffer (PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Conjugation Reaction:
-
Add the freshly prepared activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
Reaction of the Tosyl Group with a Thiol-Containing Molecule
This protocol outlines the reaction of the tosyl group of a PEG linker with a sulfhydryl group on a molecule, such as a cysteine residue in a protein.
Materials:
-
Tos-PEGylated molecule (from section 3.2)
-
Thiol-containing molecule (e.g., peptide with a cysteine)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation of Thiolated Molecule:
-
If the thiol group is in a disulfide bond, it may need to be reduced. Dissolve the molecule in the Reaction Buffer and add a 5-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the Tos-PEGylated molecule in the Reaction Buffer.
-
Add the thiol-containing molecule to the Tos-PEGylated molecule solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove unreacted components.
-
Visualizations: Diagrams of Key Processes
Reaction Mechanisms
Caption: Reaction mechanisms of this compound with amine and thiol nucleophiles.
Experimental Workflow
Caption: A typical experimental workflow for two-step bioconjugation using this compound.
Signaling Pathway Modulation
Caption: Modulation of PROTAC-mediated protein degradation by intrinsic signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the Use of Tos-PEG4-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a versatile scaffold for systematic variation of linker length. Tos-PEG4-acid is a bifunctional PEG-based linker that offers a straightforward strategy for the sequential and directional assembly of PROTACs. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a carboxylic acid, which can be readily coupled to an amine-containing moiety via amide bond formation.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a two-step process. First, one of the ligands (either the POI-binding ligand or the E3 ligase ligand) containing a nucleophilic group (e.g., an amine) displaces the tosyl group of the linker. In the second step, the remaining carboxylic acid on the linker is coupled with an amine on the second ligand.
Step 1: Nucleophilic Substitution of the Tosyl Group
This step involves the reaction of an amine-containing ligand with this compound to form a ligand-linker conjugate. The tosyl group serves as an excellent leaving group for this SN2 reaction.
Materials:
-
Amine-containing ligand (E3 ligase or POI ligand)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Reaction vessel and stirring apparatus
-
LC-MS for reaction monitoring
-
Ethyl acetate and water for workup
-
Preparative HPLC for purification
Protocol:
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired ligand-linker conjugate.
Step 2: Amide Coupling of the Carboxylic Acid
This final step forms the complete PROTAC molecule through an amide bond formation between the carboxylic acid of the ligand-linker conjugate and an amine on the second ligand.
Materials:
-
Ligand-linker conjugate from Step 1 (with a terminal carboxylic acid)
-
Amine-containing ligand (the remaining ligand)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
-
Reaction vessel and stirring apparatus
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Protocol:
-
Dissolve the ligand-linker conjugate (1.0 eq), the second amine-containing ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR spectroscopy.
PROTAC Synthesis Workflow
The overall workflow for the synthesis of a PROTAC using this compound is a sequential process involving the conjugation of the two ligands to the bifunctional linker.
Caption: Workflow for PROTAC synthesis using this compound.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the two-step synthesis of a PROTAC using a this compound linker. Yields can vary depending on the specific ligands used.
| Reaction Step | Reactants (Equivalents) | Reagents (Equivalents) | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1. Nucleophilic Substitution | Amine-Ligand 1 (1.0), this compound (1.1) | DIPEA (3.0) | DMF | 60°C | 12-16 | 60-80 |
| 2. Amide Coupling | Ligand 1-PEG4-acid (1.0), Amine-Ligand 2 (1.0) | HATU (1.2), DIPEA (3.0) | DMF | Room Temp. | 12-16 | 50-70 |
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. The distinct reactivity of the tosyl and carboxylic acid functional groups allows for a controlled, sequential attachment of the POI-binding and E3 ligase-recruiting ligands. The provided protocols offer a general framework for the synthesis, which can be further optimized based on the specific properties of the ligands being used. Proper monitoring of the reactions by LC-MS and purification of the intermediates and final product by HPLC are crucial for obtaining high-purity PROTACs for biological evaluation.
Application Notes and Protocols for the Conjugation of Tos-PEG4-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-acid is a heterobifunctional linker that incorporates a p-toluenesulfonyl (tosyl) group and a terminal carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and chemoselective conjugation of two different molecules. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage with nucleophiles such as amines and thiols.[1][2][3]
The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize non-specific binding.[4][5] These properties make this compound a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted therapies, and functionalized nanoparticles.
This document provides detailed protocols for the conjugation of this compound to a primary amine-containing molecule, addressing the chemoselective reactivity of its functional groups.
Principle of the Reaction
The conjugation of this compound to a primary amine can be achieved through two distinct, orthogonal reactions, allowing for a controlled, stepwise approach.
-
Amine Acylation via Activated Carboxylic Acid: The carboxylic acid terminus can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that readily reacts with primary amines at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.
-
Amine Alkylation via Tosyl Group Displacement: The tosyl group serves as a good leaving group in a nucleophilic substitution reaction with a primary amine. This reaction typically proceeds under slightly more basic conditions (pH 8.0-9.5) and may require elevated temperatures to achieve a reasonable reaction rate.
The differential reactivity of the two ends of the this compound linker under specific pH and temperature conditions allows for a chemoselective, stepwise conjugation strategy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C16H24O8S | |
| Molecular Weight | 376.4 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Liquid | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Table 2: Reaction Parameters for Carboxylic Acid Activation and Amine Coupling
| Parameter | Recommended Range/Value | Reference(s) |
| Activation Step (EDC/NHS) | ||
| pH | 4.5 - 6.0 | |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2 : 1.2 to 1 : 2 : 2 | |
| Reaction Time | 15 - 30 minutes | |
| Temperature | Room Temperature | |
| Conjugation Step (NHS-ester to Amine) | ||
| pH | 7.2 - 8.5 | |
| Molar Excess of Linker | 5 to 20-fold over the amine-containing molecule | |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | |
| Temperature | Room Temperature or 4°C | |
| Quenching Reagent | 50-100 mM Tris, Glycine, or Hydroxylamine |
Table 3: Reaction Parameters for Tosyl Group Displacement by a Primary Amine
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 8.0 - 9.5 | |
| Temperature | Room Temperature to 50°C | |
| Reaction Time | Several hours to overnight | |
| Solvent | Aqueous buffer, Ethanol |
Experimental Protocols
Protocol 1: Stepwise Conjugation - Carboxylic Acid Reaction First
This protocol describes the conjugation of the carboxylic acid end of this compound to a primary amine on a biomolecule (e.g., a protein), leaving the tosyl group available for a subsequent reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for the conjugation of this compound to a primary amine via the carboxylic acid group.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound and other reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is a common starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated Tos-PEG4-NHS ester solution to the solution of the amine-containing molecule in the Reaction Buffer. The pH of the reaction mixture should be between 7.2 and 7.5 for optimal reaction with the primary amine.
-
The molar excess of the linker to the amine-containing molecule should be optimized, but a 10- to 20-fold molar excess is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Stepwise Conjugation - Tosyl Group Reaction First
This protocol describes the conjugation of the tosyl end of this compound to a primary amine, leaving the carboxylic acid group available for subsequent activation and reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for the conjugation of this compound to a primary amine via the tosyl group.
Materials:
-
This compound
-
Amine-containing molecule
-
Reaction Buffer: 100 mM carbonate-bicarbonate buffer, pH 8.5-9.5
-
Purification columns (e.g., SEC or IEX)
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Add this compound to the solution. The molar ratio of this compound to the amine-containing molecule should be optimized based on the desired degree of labeling.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at room temperature or an elevated temperature (e.g., 37-50°C) for several hours to overnight with gentle mixing. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification of the Conjugate:
-
Purify the conjugate to remove unreacted this compound and the amine-containing molecule. Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be effective methods.
-
Signaling Pathways and Biological Applications
The application of molecules conjugated with this compound is broad and depends on the nature of the conjugated biomolecules. PEGylation, in general, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of a therapeutic protein or peptide, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This can lead to reduced dosing frequency and improved patient compliance.
-
Reduced Immunogenicity: The PEG chain can "mask" antigenic epitopes on a protein's surface, reducing its recognition by the immune system and decreasing the likelihood of an immunogenic response.
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in vivo.
-
Targeted Drug Delivery: In the context of ADCs, the PEG linker connects a targeting antibody to a cytotoxic drug. The antibody directs the conjugate to cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The principles of targeted drug delivery can be applied to various signaling pathways involved in cancer, such as those regulating cell proliferation, survival, and angiogenesis.
Diagram of a General Targeted Drug Delivery Mechanism:
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The specific signaling pathway affected will be determined by the therapeutic agent being delivered. For example, if the payload is a microtubule inhibitor, it will disrupt the cell cycle signaling pathway. If it is a DNA-damaging agent, it will activate DNA damage response pathways.
Conclusion
This compound is a versatile heterobifunctional linker that offers a controlled and stepwise approach to bioconjugation. By carefully selecting the reaction conditions, researchers can selectively utilize either the carboxylic acid or the tosyl group to conjugate with primary amines, enabling the synthesis of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols provided herein offer a starting point for the successful implementation of this compound in your experimental workflows. Optimization of the reaction parameters for each specific application is recommended to achieve the desired conjugation efficiency and product purity.
References
- 1. Molecular insights into the improved clinical performance of PEGylated interferon therapeutics: a molecular dynamics perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Activation of Tos-PEG4-acid with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient bioconjugation techniques are fundamental to the advancement of drug delivery, diagnostics, and various biotechnological applications. A widely employed method for covalently linking molecules is the activation of carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This process forms a semi-stable NHS ester that readily reacts with primary amines on target biomolecules, such as proteins, peptides, or antibodies, to create a stable amide bond.[1][2]
This document provides a detailed protocol for the activation of Tos-PEG4-acid, a heterobifunctional linker containing a terminal carboxylic acid and a tosyl group. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance during conjugation.[2] The tosyl group is an excellent leaving group, making it amenable to nucleophilic substitution reactions with moieties like thiols, which offers the potential for subsequent or orthogonal conjugation strategies.[3][4] This application note will focus on the activation of the carboxylic acid moiety of this compound with EDC and NHS to form an amine-reactive NHS ester.
The activation process is a two-step reaction. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS captures this reactive intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester can then be isolated or reacted in situ with a primary amine-containing molecule to form a stable amide linkage.
Reaction Mechanism
The activation of a carboxylic acid with EDC and NHS proceeds through a two-step mechanism:
-
Formation of the O-acylisourea intermediate: The carbodiimide group of EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of the NHS ester: The N-hydroxysuccinimide reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, with the release of an isourea by-product.
The resulting Tos-PEG4-NHS ester is then ready to react with a primary amine.
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation
-
Phosphate-buffered saline (PBS) for conjugation reactions
-
Quenching reagent (e.g., hydroxylamine, Tris, or glycine)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Activation of this compound in an Organic Solvent
This protocol is suitable for creating a stock solution of the activated Tos-PEG4-NHS ester for subsequent use.
| Step | Procedure |
| 1 | Reagent Preparation |
| Equilibrate EDC-HCl and NHS to room temperature before opening to prevent moisture condensation. | |
| Dissolve this compound (1 equivalent) in anhydrous DMF or DCM. | |
| 2 | Activation |
| Add NHS (1.2 equivalents) to the this compound solution and mix until dissolved. | |
| Add EDC-HCl (1.2 equivalents) to the solution. | |
| Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS. | |
| 3 | Purification (Optional) |
| The EDC byproduct is water-soluble, which simplifies purification. If necessary, the activated ester can be purified by chromatography. | |
| 4 | Storage |
| The purified Tos-PEG4-NHS ester can be stored under desiccated conditions at -20°C for future use. |
Protocol 2: Activation of this compound in an Aqueous Buffer (for in-situ conjugation)
This protocol is designed for the activation of this compound and immediate conjugation to an amine-containing biomolecule in a two-step process.
| Step | Procedure |
| 1 | Buffer Preparation |
| Prepare a 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0. The activation reaction is most efficient at a slightly acidic pH. | |
| 2 | Activation |
| Dissolve this compound in the MES buffer. | |
| Add EDC-HCl and NHS (or Sulfo-NHS for improved water solubility) to the solution. A molar excess (1.5-5 fold) of EDC and NHS over the carboxylic acid is recommended. | |
| Incubate the reaction for 15 minutes at room temperature. | |
| 3 | Conjugation |
| Immediately proceed to the conjugation step (Protocol 3) as the NHS ester has a limited half-life in aqueous solution. |
Protocol 3: Conjugation of Activated Tos-PEG4-NHS Ester to an Amine-Containing Molecule
| Step | Procedure |
| 1 | pH Adjustment |
| The reaction of the NHS-activated molecule with primary amines is most efficient at a physiological to slightly alkaline pH (pH 7.2-8.5). Adjust the pH of the activated this compound solution by adding a non-amine containing buffer such as PBS. | |
| 2 | Conjugation |
| Add the amine-containing molecule (e.g., protein, peptide) to the activated Tos-PEG4-NHS ester solution. The molar ratio of the NHS ester to the amine-containing molecule may need to be optimized for the specific application. | |
| Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. | |
| 3 | Quenching |
| Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM, or hydroxylamine to a final concentration of 10 mM. This will hydrolyze any unreacted NHS esters. | |
| 4 | Purification |
| Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts. |
Quantitative Data Summary
| Parameter | Organic Solvent Protocol | Aqueous Buffer Protocol | Conjugation Protocol |
| Solvent/Buffer | Anhydrous DMF or DCM | 0.1 M MES, pH 4.7-6.0 | PBS, pH 7.2-8.5 |
| Molar Ratios | This compound:EDC:NHS = 1:1.2:1.2 | This compound:EDC:NHS = 1:1.5-5:1.5-5 | - |
| Reaction Time | 1-4 hours | 15 minutes | 2 hours to overnight |
| Temperature | Room Temperature | Room Temperature | Room Temperature or 4°C |
| Quenching Agent | - | - | 10 mM Hydroxylamine or 20-50 mM Tris/Glycine |
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Ensure the pH of the activation step is between 4.7-6.0. Proceed to the conjugation step immediately after activation. |
| Inactive reagents | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture contamination. | |
| Presence of primary amines in buffers | Use non-amine containing buffers such as MES and PBS for the activation and conjugation steps. | |
| Precipitation during reaction | Poor solubility of reactants or products | Ensure all reactants are fully dissolved. For aqueous reactions, consider using Sulfo-NHS for improved water solubility. |
| Non-specific binding | Insufficient quenching | Ensure the quenching step is performed effectively to deactivate all remaining NHS esters. |
Conclusion
The activation of this compound with EDC and NHS is a robust and versatile method for the bioconjugation of amine-containing molecules. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can achieve efficient and specific conjugation for a wide range of applications in drug development and life sciences research. The presence of the terminal tosyl group on the PEG linker also provides an additional functional handle for orthogonal conjugation strategies, further enhancing the utility of this valuable crosslinking reagent.
References
Application Notes and Protocols: Nucleophilic Substitution of Tosylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-toluenesulfonyl (tosyl) group is an excellent leaving group in nucleophilic substitution reactions, making tosylates versatile intermediates in organic synthesis. Derived from the corresponding alcohol, the tosylate group enhances the substrate's reactivity towards a wide range of nucleophiles. This is because the tosylate anion (TsO⁻) is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8), rendering it a very stable and weak base.[1][2] Consequently, it readily departs during nucleophilic attack. The conversion of an alcohol to a tosylate transforms a poor leaving group (hydroxide, OH⁻) into an excellent one, often surpassing the leaving group ability of halides.[3][4][5] This methodology is particularly advantageous as the tosylation of an alcohol proceeds with retention of stereochemistry at the carbon center, allowing for stereospecific subsequent substitutions.
These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic substitution of tosylates, including detailed experimental protocols and data presented for easy comparison.
General Mechanism and Workflow
The overall process involves two main stages: the formation of the tosylate from an alcohol and the subsequent nucleophilic substitution. Primary and secondary tosylates typically undergo substitution via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry. Tertiary tosylates may react via an Sₙ1 mechanism, proceeding through a carbocation intermediate.
Caption: General reaction scheme for the tosylation of an alcohol followed by nucleophilic substitution.
Reaction Conditions for Nucleophilic Substitution
The choice of solvent, temperature, and reaction time is crucial for achieving high yields and minimizing side reactions, such as elimination (E2). The following tables summarize typical reaction conditions for the substitution of tosylates with various common nucleophiles.
Table 1: Sₙ2 Reaction Conditions with Various Nucleophiles
| Nucleophile (Source) | Product Type | Substrate | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| I⁻ (NaI) | Alkyl Iodide | Primary/Secondary Tosylate | Acetone | Room Temp - Reflux | 1 - 12 h | 80 - 95 |
| Br⁻ (LiBr, NaBr) | Alkyl Bromide | Primary/Secondary Tosylate | Acetone, DMF | Room Temp - 80 | 2 - 24 h | 75 - 90 |
| Cl⁻ (LiCl, NaCl) | Alkyl Chloride | Primary/Secondary Tosylate | DMF, DMSO | 50 - 100 | 12 - 48 h | 60 - 85 |
| N₃⁻ (NaN₃) | Alkyl Azide | Primary/Secondary Tosylate | DMF, DMSO, aq. Ethanol | 50 - 100 | 2 - 24 h | 85 - 98 |
| CN⁻ (NaCN, KCN) | Nitrile | Primary/Secondary Tosylate | DMSO, DMF | 60 - 120 | 4 - 24 h | 70 - 90 |
| RO⁻ (NaOR, KOR) | Ether | Primary Tosylate | ROH (Alcohol), THF, DMF | Room Temp - Reflux | 1 - 16 h | 70 - 95 |
| RS⁻ (NaSR, KSR) | Thioether | Primary/Secondary Tosylate | Ethanol, DMF | Room Temp - 60 | 1 - 6 h | 85 - 98 |
| R₂NH (Amine) | Amine | Primary/Secondary Tosylate | Acetonitrile, THF, DMF | Room Temp - 80 | 12 - 48 h | 50 - 80 |
| RCOO⁻ (RCOONa) | Ester | Primary/Secondary Tosylate | DMF, DMSO | 80 - 120 | 6 - 24 h | 75 - 90 |
Note: DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide, THF = Tetrahydrofuran. Reaction conditions are general and may require optimization based on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate.
Caption: Standard experimental workflow for the tosylation of an alcohol.
Methodology:
-
Preparation: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the primary alcohol (1.0 equivalent).
-
Dissolution: Dissolve the alcohol in a suitable anhydrous solvent such as dichloromethane (DCM), or use pyridine as both the base and solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: If using DCM, add pyridine or triethylamine (1.5 equivalents). Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. A general procedure involves adding 4-dimethylaminopyridine (DMAP, 0.6 eq.) as a catalyst, followed by TsCl (1.2 eq.) and triethylamine (1.0 eq.).
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Pour the reaction mixture into cold water and separate the organic layer. If pyridine was used as the solvent, extract with a suitable organic solvent like ethyl acetate or DCM.
-
Washing: Wash the organic layer successively with cold dilute HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude tosylate can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel.
Protocol 2: General Procedure for Sₙ2 Substitution of a Tosylate with Sodium Azide
This protocol details the synthesis of an alkyl azide from a primary tosylate.
Methodology:
-
Preparation: In a round-bottomed flask, dissolve the alkyl tosylate (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5-3.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction of tosylates with alkali azides can also be efficiently promoted by microwave irradiation in aqueous media.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting tosylate.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic extracts with water and brine to remove residual DMF/DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive and should be handled with care, avoiding distillation if possible.
-
Purification: If necessary, the product can be purified by column chromatography.
Key Considerations and Troubleshooting
-
Substrate: Primary and secondary tosylates are ideal for Sₙ2 reactions. Tertiary tosylates are more prone to elimination (E1) and Sₙ1 reactions.
-
Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway. Strong, bulky bases (e.g., potassium tert-butoxide) will favor E2 elimination, especially at elevated temperatures.
-
Solvent: For Sₙ2 reactions, polar aprotic solvents (Acetone, DMF, DMSO) are preferred as they solvate the cation but not the anionic nucleophile, thus increasing its reactivity. For Sₙ1 reactions, polar protic solvents (water, ethanol) are used to stabilize the carbocation intermediate.
-
Temperature: Higher temperatures can favor elimination over substitution. Reactions should be run at the lowest temperature that allows for a reasonable reaction rate.
-
Purity of Tosylate: Ensure the tosylate intermediate is pure and free of residual acid or base from the tosylation step, as this can interfere with the subsequent substitution reaction.
References
- 1. Why is the tosylate anion a good leaving group? [vedantu.com]
- 2. Ch8 : Tosylates [chem.ucalgary.ca]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Tos-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the potent drug payload. Tos-PEG4-acid is a hydrophilic, heterobifunctional linker that offers a strategic approach to ADC synthesis. This linker features a terminal carboxylic acid for conjugation to amine residues on the antibody and a tosyl group, which serves as an excellent leaving group for reaction with nucleophilic moieties on the drug payload. The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1][]
This document provides detailed protocols for the synthesis, purification, and characterization of ADCs using the this compound linker.
Principle of the Method
The synthesis of an ADC using this compound is a two-step process:
-
Antibody-Linker Conjugation: The carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester reacts with primary amine groups, predominantly on lysine residues of the monoclonal antibody (mAb), to form a stable amide bond.
-
Drug-Linker Conjugation: The tosyl group on the antibody-linker conjugate is a highly effective leaving group. It readily undergoes nucleophilic substitution by a suitable functional group on the cytotoxic drug, such as a thiol group, to form a stable thioether bond, completing the ADC construct.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Thiol-containing cytotoxic drug (e.g., a derivative of maytansine or auristatin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M N-acetyl-L-cysteine
-
Purification Buffers for HIC and SEC (see Protocol 3)
-
Desalting columns
Protocol 1: Antibody Conjugation with this compound
This protocol describes the conjugation of the this compound linker to the antibody.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
- Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
2. Activation of this compound:
- In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
- Add EDC and NHS to the this compound solution. A molar excess of 2-5 fold of EDC and NHS over the linker is recommended.
- Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.
3. Conjugation to the Antibody:
- Add the freshly activated Tos-PEG4-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), with a typical starting point being a 5-20 fold molar excess of the linker.
- Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS) to facilitate the reaction with lysine residues.
- Incubate the reaction for 2 hours at room temperature with gentle mixing.
4. Quenching and Purification:
- Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS ester.
- Remove excess linker and quenching reagents by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS.
5. Characterization of Antibody-Linker Conjugate:
- Determine the protein concentration of the purified antibody-linker conjugate using a standard protein assay (e.g., BCA or A280).
- The successful conjugation can be confirmed by mass spectrometry, which will show an increase in mass corresponding to the attached linkers.
Protocol 2: Conjugation of Thiol-Containing Drug to Antibody-Linker Conjugate
This protocol describes the attachment of the cytotoxic drug to the tosyl-activated antibody.
1. Reagent Preparation:
- Dissolve the thiol-containing drug in a minimal amount of an organic co-solvent like DMSO.
- Ensure the purified antibody-linker conjugate from Protocol 1 is at a known concentration in a suitable reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0).
2. Nucleophilic Substitution Reaction:
- Add the thiol-containing drug solution to the antibody-linker conjugate solution. A molar excess of the drug (typically 1.5-5 fold over the number of tosyl groups) is used to drive the reaction to completion.
- Incubate the reaction for 4-16 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.
3. Quenching (Optional):
- If a large excess of the drug is used, the reaction can be quenched by adding a thiol-containing quenching agent like N-acetyl-L-cysteine to react with any remaining tosyl groups.
Protocol 3: Purification of the Antibody-Drug Conjugate
A two-step chromatography process is typically employed to purify the final ADC.[3]
1. Hydrophobic Interaction Chromatography (HIC):
- Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, allowing for the separation of ADCs with different DARs from the unconjugated antibody.
- Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
- Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
- Procedure:
- Equilibrate a HIC column (e.g., Butyl or Phenyl) with Mobile Phase A.
- Dilute the crude ADC mixture with Mobile Phase A to the appropriate starting salt concentration.
- Load the sample onto the column.
- Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
- Collect fractions corresponding to the desired DAR species.
2. Size-Exclusion Chromatography (SEC):
- Principle: SEC separates molecules based on their size. This step is used to remove any remaining small molecule impurities (e.g., unconjugated drug, linker fragments) and to separate monomeric ADC from aggregates.
- Mobile Phase: PBS, pH 7.4.
- Procedure:
- Pool the HIC fractions containing the desired ADC species and concentrate if necessary.
- Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the mobile phase.
- Load the concentrated ADC sample onto the column.
- Elute with the mobile phase and collect the fractions corresponding to the monomeric ADC peak.
Data Presentation
The successful synthesis and purification of the ADC can be monitored and quantified using various analytical techniques. The following tables provide a template for presenting typical quantitative data.
| Parameter | Method | Typical Result |
| Antibody-Linker Conjugation | ||
| Linker-to-Antibody Ratio (LAR) | Mass Spectrometry (MALDI-TOF or ESI-MS) | 2-8 linkers per antibody |
| Final ADC Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry | 3.5 - 4.0 |
| Purity (Monomer Content) | Size-Exclusion Chromatography (SEC) | > 95% |
| Aggregates | Size-Exclusion Chromatography (SEC) | < 5% |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | < 0.1% |
Table 1: Summary of ADC Synthesis and Characterization Data.
| ADC Species | HIC Retention Time (min) | Relative Peak Area (%) |
| Unconjugated mAb (DAR 0) | 10.2 | 5.8 |
| DAR 2 | 12.5 | 20.1 |
| DAR 4 | 14.8 | 65.3 |
| DAR 6 | 16.5 | 8.8 |
| DAR 8 | 18.1 | < 1.0 |
Table 2: Example Data from HIC-HPLC Analysis for DAR Determination.
Mandatory Visualization
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: Mechanism of action of the synthesized ADC.
References
Application Notes and Protocols: A Step-by-Step Guide for PEGylation of Peptides with Tos-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to a longer circulating half-life, improved stability, increased water solubility, and reduced immunogenicity.[1][2] This guide provides a detailed, step-by-step protocol for the PEGylation of a peptide with Tos-PEG4-acid, a heterobifunctional linker.
This compound contains a carboxylic acid for conjugation to primary amines (N-terminus or lysine side chains) on the peptide and a tosyl group. While the tosyl group is an excellent leaving group for nucleophilic substitution reactions, this protocol will focus on the widely used and robust method of activating the carboxylic acid moiety with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with the peptide.[3][4][5]
Chemistry of the Reaction
The PEGylation process described herein is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This activation is most efficient in an acidic environment (pH 4.5-6.0). In the second step, the amine-reactive NHS ester is introduced to the peptide in a neutral to slightly basic buffer (pH 7.2-8.0) to facilitate the nucleophilic attack by the primary amine groups of the peptide, resulting in a stable amide linkage.
Experimental Protocols
This section provides detailed methodologies for the PEGylation of a generic peptide with available primary amine groups.
Materials and Reagents
-
Peptide of interest (with at least one primary amine, e.g., N-terminus or lysine residue)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Glycine or Hydroxylamine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., Size-Exclusion or Reverse-Phase HPLC columns)
-
Deionized water
Protocol 1: Activation of this compound
This protocol details the formation of the amine-reactive NHS ester of this compound.
-
Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before use.
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The activated Tos-PEG4-NHS ester is now ready for conjugation.
-
Protocol 2: PEGylation of the Peptide
This protocol describes the conjugation of the activated Tos-PEG4-NHS ester to the peptide.
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer (PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Immediately add the freshly activated Tos-PEG4-NHS ester solution to the peptide solution. The molar ratio of activated PEG to peptide may need to be optimized, but a starting point of 10-20 fold molar excess of PEG is common.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: To terminate the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the PEGylated Peptide
Purification is a critical step to remove unreacted peptide, excess PEG reagent, and reaction byproducts. A multi-step purification strategy may be necessary.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Superdex 75) with Conjugation Buffer (PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute with the same buffer and collect fractions. The PEGylated peptide will elute earlier than the unconjugated peptide due to its increased hydrodynamic radius.
-
Monitor the elution profile at 220 nm or 280 nm (if the peptide contains aromatic residues).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For higher purity, fractions containing the PEGylated peptide from SEC can be pooled and further purified by RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
The PEGylated peptide will typically have a longer retention time than the native peptide.
-
Collect the corresponding peak and confirm its identity.
-
Protocol 4: Characterization of the PEGylated Peptide
The purified PEGylated peptide should be characterized to confirm its identity, purity, and the extent of PEGylation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Analyze the purified product alongside the unconjugated peptide.
-
The PEGylated peptide will show a significant increase in apparent molecular weight, often appearing as a broader band due to the heterogeneity of the PEG moiety.
-
-
Mass Spectrometry (MS):
-
Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated peptide.
-
This analysis confirms the covalent attachment of the PEG chain and can help determine the number of PEG molecules attached per peptide (mono-, di-, etc.).
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the PEGylation reaction. These values may require optimization depending on the specific peptide.
| Parameter | Recommended Value | Expected Outcome/Rationale |
| Activation Step | ||
| Buffer | 0.1 M MES, pH 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids. |
| Molar Ratio (EDC:NHS:PEG-Acid) | 5 : 2 : 1 | Ensures efficient activation of the PEG-acid to an NHS ester. |
| Reaction Time | 15-30 minutes | Sufficient time for activation while minimizing hydrolysis of the NHS ester. |
| Temperature | Room Temperature | Convenient and effective for the activation reaction. |
| Conjugation Step | ||
| Buffer | 1X PBS, pH 7.4 | Optimal pH for the reaction of NHS esters with primary amines. |
| Molar Ratio (PEG:Peptide) | 10-20 : 1 | A molar excess of PEG reagent drives the reaction towards completion. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Allows for efficient conjugation. Longer time at lower temp can be beneficial. |
| Purification & Analysis | ||
| Purity (Post-HPLC) | >95% | Achievable with a combination of SEC and RP-HPLC. |
| Typical Yield | 30-70% | Highly dependent on the peptide sequence and reaction optimization. |
| Molecular Weight Increase (MS) | Confirmed | Mass spectrometry will confirm the addition of the this compound moiety. |
| Apparent MW Increase (SDS-PAGE) | Observed | A clear band shift will be visible compared to the native peptide. |
Workflow and Logic Diagrams
The overall experimental workflow for peptide PEGylation is a sequential process from reagent preparation to final product characterization.
PEGylation imparts significant benefits to therapeutic peptides, primarily by altering their pharmacokinetic profile.
References
Application of Tos-PEG4-acid in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-acid is a heterobifunctional linker molecule increasingly utilized in the field of targeted drug delivery. Its unique structure, featuring a tosyl group at one end and a carboxylic acid at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the conjugation of targeting moieties to therapeutic payloads. This linker is particularly valuable in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to thiol-containing molecules like cysteine residues on antibodies or drug payloads. The terminal carboxylic acid can be readily activated to form a stable amide bond with amine-containing molecules. The intervening PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity. These attributes make this compound a critical tool for developing precisely targeted therapeutics with improved efficacy and safety profiles.
Physicochemical Properties and Applications
This compound's design facilitates a modular approach to building targeted drug delivery systems. The PEG linker not only improves solubility but can also influence the in vivo behavior of the conjugate, with studies showing that PEGylation can prolong circulation half-life. The bifunctional nature of the molecule allows for the sequential and controlled conjugation of different components, which is essential for creating well-defined and homogeneous drug conjugates.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling the targeted delivery of the drug to cancer cells.
-
PROTACs: In the context of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the targeted degradation of the protein.[1]
-
Nanoparticle Functionalization: The linker can be used to attach targeting ligands or drugs to the surface of nanoparticles, enhancing their specificity and therapeutic potential.
Data Presentation
While specific quantitative data for drug delivery systems utilizing the this compound linker is not extensively available in publicly accessible literature, the following tables provide illustrative data from studies on PEGylated drug conjugates, which demonstrate the general impact of PEG linkers on key performance parameters.
Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate
| Conjugate | PEG Insertion (kDa) | In Vitro Cytotoxicity Reduction (fold) | Half-Life Extension (fold) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 22 | 11.2 |
Data adapted from a study on affibody-drug conjugates, demonstrating that increasing PEG linker length can reduce immediate cytotoxicity while significantly extending circulation time, which can lead to improved overall in vivo efficacy.[2]
Table 2: In Vitro Cytotoxicity (IC50) of a HER2-Targeted Affibody-Drug Conjugate with a PEG Linker
| Cell Line | HER2 Expression | Conjugate | IC50 (nM) |
| NCI-N87 | High | HP10KM | >1000 |
| BT-474 | High | HP10KM | >1000 |
| MCF-7 | Low | HP10KM | >1000 |
| PC-3 | Negative | HP10KM | >1000 |
| Free MMAE | N/A | MMAE | 0.229 - 3.81 |
This table illustrates the high target specificity of the PEGylated conjugate, with significantly reduced cytotoxicity in HER2-negative cell lines compared to the free drug (MMAE). The high IC50 values for the conjugate in HER2-positive lines in this particular study were attributed to the significant reduction in cytotoxicity due to the large PEG chain.
Table 3: In Vivo Tumor Growth Inhibition with a PEGylated Drug Conjugate
| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) |
| Vehicle | - | +250 |
| Unmodified Antibody | 1.5 | +150 |
| PEGylated ADC | 1.5 | -50 |
| PEGylated ADC | 0.6 | +25 |
Illustrative data showing the enhanced in vivo efficacy of a PEGylated antibody-drug conjugate in a xenograft model, leading to tumor regression at a higher dose.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a targeted drug delivery system, such as an ADC, using this compound. Optimization will be required for specific antibodies, drugs, and experimental setups.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a thiol-containing drug payload to a targeting antibody via the this compound linker.
Step 1: Activation of this compound and Conjugation to the Antibody
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in ultrapure water or an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5.0).
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound with EDC (e.g., 5 mM final concentration) and sulfo-NHS (e.g., 10 mM final concentration) in the activation buffer.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to Antibody:
-
Add the activated Tos-PEG4-linker solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with lysine residues on the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and coupling reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: Conjugation of Thiol-Containing Payload to the Tosylated Antibody
-
Reagent Preparation:
-
Dissolve the thiol-containing drug payload in a compatible solvent (e.g., DMSO).
-
Ensure the purified tosylated antibody from Step 1 is in a suitable reaction buffer (e.g., PBS, pH 7.5-8.5).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the thiol-containing payload to the tosylated antibody solution.
-
The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C. The progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting ADC from the excess drug-linker conjugate and other impurities using SEC or another suitable chromatographic method.
-
The final ADC should be stored under sterile conditions at 2-8°C.
-
Protocol 2: Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
The weighted average DAR can be calculated from the peak areas of the different species.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
For a more precise determination, the ADC can be analyzed by LC-MS.
-
The ADC can be analyzed intact or after reduction to separate the light and heavy chains.
-
The mass difference between the unconjugated and conjugated antibody chains allows for the determination of the number of attached drug-linker molecules.
-
Protocol 3: In Vitro Cytotoxicity Assay
The potency of the ADC is typically assessed using a cell viability assay.
-
Cell Culture:
-
Culture target (antigen-positive) and non-target (antigen-negative) cells in appropriate media.
-
-
Assay Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Replace the cell culture medium with the prepared drug solutions and incubate for a defined period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software package.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
References
Application Notes and Protocols for Bioconjugation with Tos-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tos-PEG4-acid, a heterobifunctional linker, for the bioconjugation of proteins, peptides, and other biomolecules. This document outlines the principles of conjugation, detailed experimental protocols, and methods for characterization of the resulting conjugates.
Introduction to this compound
This compound is a versatile crosslinking reagent that features two distinct reactive functionalities separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The two reactive ends of the molecule are:
-
Tosyl (Tos) group: A good leaving group that is susceptible to nucleophilic substitution, making it suitable for reaction with nucleophiles such as thiols (e.g., from cysteine residues).
-
Carboxylic acid (-COOH) group: Can be activated to react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.
This dual reactivity allows for a controlled and stepwise approach to bioconjugation, making it a valuable tool in drug delivery, diagnostics, and proteomics.
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation via the Carboxylic Acid Group
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines on a target protein. The process involves the activation of the carboxylic acid using carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in the Reaction Buffer. A common starting point is a molar ratio of 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution. The optimal molar excess of the linker to the protein should be determined empirically, with a starting point of 10- to 30-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to consume any unreacted NHS esters.
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Thiol-Reactive Conjugation via the Tosyl Group (General Guidance)
The tosyl group is an excellent leaving group for nucleophilic substitution reactions with thiols. This protocol provides general guidance for this reaction.
Materials:
-
Thiol-containing molecule (e.g., a protein with a free cysteine)
-
This compound (or the product from Protocol 1)
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5)
-
Reducing agent (if necessary, e.g., TCEP)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
If the protein's cysteine residues are in a disulfide bond, they may need to be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound (or the amine-conjugated product) in an appropriate solvent and add it to the thiol-containing molecule in the Reaction Buffer. A 5- to 20-fold molar excess of the tosylated compound is a typical starting point.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.
-
Data Presentation
The following tables summarize key parameters for the bioconjugation reactions.
Table 1: Recommended Reaction Conditions for Amine Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Linker | 5 - 30 fold | Needs to be optimized for the desired degree of labeling (DOL). |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.0 | Efficient for the reaction of NHS esters with primary amines. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve stability for sensitive proteins. |
| Quenching Agent | 50 mM Tris or Glycine | Quenches unreacted NHS esters. |
Table 2: Characterization Methods for PEGylated Proteins
| Technique | Information Provided |
| SDS-PAGE | Shift in molecular weight indicating successful conjugation. |
| Size-Exclusion Chromatography (SEC) | Separation of conjugated, unconjugated protein, and excess reagents. |
| Mass Spectrometry (MS) | Confirmation of the mass of the conjugate and determination of the degree of labeling.[1][2] |
| HPLC (HIC, RP) | Assessment of conjugate purity and heterogeneity.[1] |
| NMR Spectroscopy | Elucidation of structural changes induced by PEGylation.[2] |
Visualizations
Caption: A two-step experimental workflow for bioconjugation using this compound.
Caption: Reaction pathways for the functional groups of this compound.
References
Application Notes and Protocols for the Purification of Tos-PEG4-acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG4-acid is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The defined length of the tetraethylene glycol (PEG) spacer and the presence of a terminal carboxylic acid and a tosyl group make it a versatile building block. However, the synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, byproducts, and residual reagents. The presence of these impurities can significantly impact the efficiency of subsequent conjugation reactions and the pharmacological profile of the final product. Therefore, robust purification of the crude reaction product is a critical step to ensure high purity and batch-to-batch consistency.
This document provides detailed application notes and protocols for the purification of this compound reaction products using common laboratory techniques, including liquid-liquid extraction, column chromatography, and crystallization. Additionally, it presents a comparative analysis of these methods to aid in the selection of the most appropriate purification strategy.
Purification Methods
The choice of purification method for this compound depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of methods is often employed to achieve the highest purity.
Liquid-Liquid Extraction
Liquid-liquid extraction is a primary and often essential step in the work-up of the this compound synthesis reaction. It is effective for the initial removal of water-soluble impurities, such as salts and unreacted PEG-diol starting material, as well as some organic-soluble byproducts.
Experimental Protocol:
-
Reaction Quenching: Upon completion of the tosylation reaction, quench the reaction mixture by adding deionized water.
-
Solvent Addition: Add an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to the quenched reaction mixture in a separatory funnel. The volume of the organic solvent should be approximately equal to the aqueous volume.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, ensuring proper mixing of the two phases. Allow the layers to separate. The this compound, being more hydrophobic than the starting PEG-acid, will preferentially partition into the organic layer.
-
Phase Separation: Carefully drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).
-
Aqueous Washes: Wash the collected organic layer sequentially with:
-
Deionized water (2-3 times) to remove residual water-soluble impurities.
-
Saturated sodium bicarbonate solution (if the reaction was performed under acidic conditions) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from structurally similar impurities, such as the starting material and ditosylated byproducts. Due to the polar nature of the PEG chain, a polar stationary phase like silica gel is commonly used with a gradient of polar organic solvents.
Experimental Protocol:
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product from the liquid-liquid extraction in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane or methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol in dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The spots can be visualized using a suitable stain, such as potassium permanganate or iodine, as PEG compounds are often not UV-active.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving the highest purity, especially for analytical and final purification steps, reversed-phase HPLC is the method of choice. It separates compounds based on their hydrophobicity.
Experimental Protocol:
-
Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Elution: Employ a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent. A typical gradient could be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes.
-
Detection: Since this compound lacks a strong chromophore, detection can be challenging with a standard UV detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for sensitive detection.[1]
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the product peak. To isolate the purified product, the solvent is typically removed by lyophilization (freeze-drying), especially if volatile buffers like ammonium bicarbonate are used instead of TFA.
Crystallization
Crystallization can be an effective method for purifying this compound, particularly if the product is a solid at room temperature and a suitable solvent system can be identified. This method can yield highly pure material.
Experimental Protocol:
-
Solvent Selection: Identify a solvent or a solvent system in which the this compound has high solubility at an elevated temperature and low solubility at a lower temperature. Common solvents for PEG derivatives include isopropanol, ethanol, and mixtures of a good solvent (e.g., DCM, ethyl acetate) and a poor solvent (e.g., hexane, diethyl ether).
-
Dissolution: Dissolve the crude or partially purified product in a minimal amount of the chosen solvent at an elevated temperature.
-
Cooling and Crystal Formation: Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4°C or -20°C) to induce crystallization. Seeding with a small crystal of the pure product can facilitate crystallization.
-
Crystal Isolation and Washing: Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 60-80% | >90% | High capacity, removes bulk impurities, simple and fast. | Low resolution, may not remove structurally similar impurities. |
| Flash Column Chromatography | 90-98%[2] | 50-80% | Good resolution for structurally similar compounds, scalable. | Can be time-consuming, requires significant solvent volumes. |
| Reversed-Phase HPLC | >99%[3] | 40-70% | Highest resolution and purity, excellent for analytical purposes. | Low capacity, requires specialized equipment, can be expensive. |
| Crystallization | >98% | Variable | Potentially high purity and yield, scalable. | Finding a suitable solvent can be challenging, may not be applicable if the product is an oil. |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Workflow for liquid-liquid extraction of this compound.
Caption: Workflow for flash column chromatography purification.
References
Troubleshooting & Optimization
Technical Support Center: Tos-PEG4-Acid Conjugation
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions involving Tos-PEG4-acid, particularly when coupling its carboxylic acid moiety to primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two-main stages of the reaction: (1) Activation of the PEG-acid to an active ester (e.g., NHS ester) and (2) Conjugation of the activated PEG to an amine-containing molecule.
Q1: Why is my overall conjugation yield unexpectedly low?
Low yields can arise from multiple factors, including suboptimal reaction conditions, reagent degradation, or competing side reactions.[1] A systematic approach to troubleshooting, starting with the most likely causes, is recommended. Key areas to investigate include the activation step, conjugation pH, and reagent quality.
Q2: How do I know if the carboxylic acid of my this compound is properly activated?
The activation of the carboxylic acid, typically with a carbodiimide like EDC and N-hydroxysuccinimide (NHS), is a critical step that does not proceed spontaneously.[2]
-
Problem: Formation of the active O-acylisourea intermediate (with EDC) and its conversion to a more stable NHS ester can be inefficient.[2]
-
Troubleshooting:
-
Use Fresh Reagents: EDC and NHS are moisture-sensitive and susceptible to hydrolysis.[2] Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3]
-
Optimize pH: The activation reaction is most efficient at a slightly acidic pH of 4.5-7.2. Using a buffer like MES within this range is recommended for the activation step.
-
Molar Ratios: Use a molar excess of EDC and NHS relative to the this compound. A 2-fold molar excess for each is a common starting point.
-
Q3: What is the optimal pH for the conjugation of the activated PEG-NHS ester to my amine-containing molecule?
The pH is a critical factor that requires a delicate balance.
-
Problem: If the pH is too low (acidic), primary amines on the target molecule will be protonated (-NH3+), making them non-nucleophilic and unreactive. If the pH is too high (alkaline), the activated NHS ester will rapidly hydrolyze, rendering it inactive before it can react with the amine.
-
Troubleshooting:
-
Optimal Range: The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. Some protocols suggest a broader range of 7.2 to 9.0.
-
Buffer Selection: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.
-
Q4: I suspect the Tosyl (tosyl) group is not stable under my reaction conditions. Is this possible?
While the tosyl group is a robust protecting group, it can be susceptible to hydrolysis or cleavage under certain conditions, although this is less common under standard PEGylation conditions.
-
Problem: Prolonged reaction times, especially in highly aqueous or non-optimal pH environments, could potentially lead to slow hydrolysis of the tosyl group.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress to avoid unnecessarily long incubation times. Typical reactions run for 2 hours at room temperature or overnight at 4°C.
-
Characterization: Use analytical methods like mass spectrometry to confirm the integrity of the final conjugate and ensure the tosyl group remains intact.
-
Q5: How can I monitor the progress of my reaction and analyze the final product?
Several analytical techniques can be used to assess the outcome of your PEGylation reaction.
-
Monitoring & Analysis:
-
Chromatography: HPLC, particularly with a combination of size-exclusion (SEC) and reversed-phase (RP) chromatography, is a powerful tool. SEC can separate the larger PEGylated product from the smaller, unreacted PEG reagent, while RP-HPLC can resolve different PEGylated species.
-
Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS are invaluable for confirming the molecular weight of the PEGylated product, which verifies the successful conjugation and helps determine the degree of PEGylation.
-
SDS-PAGE: For protein conjugations, SDS-PAGE can provide a clear visual indication of a successful reaction, as the PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
Quantitative Data Summary
Optimizing reaction parameters is key to achieving high yields. The following tables summarize critical factors.
Table 1: pH Effects on NHS-Ester Conjugation
| pH Level | Effect on Amine Reactivity | Effect on NHS-Ester Stability | Recommended Range |
|---|---|---|---|
| < 7.0 | Low (Amine is protonated and non-nucleophilic) | High (Hydrolysis is slow) | Not Recommended |
| 7.2 - 8.0 | Moderate | Moderate | Acceptable, may require longer reaction times |
| 8.3 - 8.5 | High (Amine is deprotonated and nucleophilic) | Moderate (Balance of reactivity and stability) | Optimal |
| > 9.0 | High | Low (Rapid hydrolysis of NHS-ester) | Not Recommended |
Table 2: Common Troubleshooting Parameters
| Parameter | Issue | Recommended Starting Point | Optimization Strategy |
|---|---|---|---|
| Molar Ratio | Low yield due to insufficient reagent | 10- to 20-fold molar excess of activated PEG to amine molecule | Titrate the molar excess to find the optimal ratio for your specific molecule. |
| Reagent Conc. | Slow reaction kinetics in dilute solutions | Use a protein concentration of at least 2 mg/mL | If possible, increase the concentration of the amine-containing molecule. |
| Reaction Time | Incomplete reaction | 2 hours at Room Temp or Overnight at 4°C | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal duration. |
| Temperature | Inefficient reaction | Room Temperature or 4°C | While most protocols use RT or 4°C, slight warming could increase the rate, but may also accelerate hydrolysis. |
Experimental Protocols
This section provides a general two-step protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) using EDC/NHS chemistry.
Protocol 1: Activation of this compound
-
Reagent Preparation: Immediately before use, prepare fresh stock solutions of this compound, EDC, and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Activation Buffer: Prepare an activation buffer, such as 0.1 M MES, pH 5.0-6.0.
-
Reaction Mixture: In a microcentrifuge tube, combine the desired amount of this compound stock solution with the activation buffer.
-
Add Activators: Add a 2-fold molar excess of the EDC solution, followed immediately by a 2-fold molar excess of the NHS solution relative to the PEG-acid.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Conjugation to Amine-Containing Molecule
-
Prepare Target Molecule: Dissolve the amine-containing molecule (e.g., protein) in a suitable amine-free coupling buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3).
-
Conjugation: Add the activated Tos-PEG4-NHS ester solution from Protocol 1 to the solution of the amine-containing molecule. A starting point is a 10- to 20-fold molar excess of the PEG linker.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the this compound conjugation process.
References
Technical Support Center: Optimizing Tos-PEG4-acid Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction pH during the coupling of Tos-PEG4-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with amines?
This compound is a heterobifunctional linker molecule. It possesses two reactive sites:
-
A tosyl (Tos) group : This is an excellent leaving group that can react with primary amines through nucleophilic substitution to form a stable sulfonamide bond.
-
A carboxylic acid (-COOH) group : This group can be activated to form a reactive ester (e.g., an NHS ester) which then couples with primary amines to create a stable amide bond.
The choice of which functional group to utilize depends on the desired conjugation strategy.
Q2: What is the optimal pH for coupling the tosyl group of this compound to an amine?
The reaction of a tosyl group with an amine, known as sulfonylation, requires alkaline conditions.[1] A higher pH ensures that the primary amine is deprotonated and acts as a strong nucleophile. For efficient sulfonamide bond formation, a pH range of 9.0 to 11.0 is generally recommended. Some protocols for similar reactions even suggest a pH of up to 13.[2]
Q3: What is the optimal pH for coupling the carboxylic acid group of this compound to an amine?
This is a two-step process with distinct pH optima:
-
Activation of the Carboxylic Acid: The carboxylic acid is typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation step is most efficient in a slightly acidic environment, with a pH range of 4.5-7.2.[3]
-
Coupling to the Amine: The resulting NHS-activated PEG ester reacts with the primary amine. This step requires a slightly basic pH to ensure the amine is sufficiently nucleophilic. The optimal pH for this coupling reaction is between 7.2 and 8.5.[4] A very high pH should be avoided as it leads to rapid hydrolysis of the NHS ester.[4]
Q4: Which buffers should I use for these reactions?
-
For Tosyl-Amine Coupling (pH 9-11): Carbonate-bicarbonate buffer or borate buffer are suitable choices.
-
For Carboxylic Acid-Amine Coupling (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are commonly used.
Q5: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the activated this compound, leading to reduced conjugation efficiency and the formation of unwanted byproducts.
Troubleshooting Guides
Scenario 1: Low Yield in Tosyl-Amine Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Reaction pH is too low. | The primary amine on your molecule is protonated and not nucleophilic. Increase the pH of the reaction buffer to a range of 9.0-11.0. |
| Hydrolysis of the tosyl group. | While more stable than NHS esters, tosyl groups can still hydrolyze at very high pH and elevated temperatures. Perform the reaction at room temperature or 4°C and avoid excessively high pH if possible. | |
| Steric hindrance. | The amine on your target molecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the reactive group and your molecule. |
Scenario 2: Low Yield in Carboxylic Acid-Amine Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inefficient activation of the carboxylic acid. | The pH during the EDC/NHS activation step was not optimal. Ensure the activation is performed in a buffer with a pH between 4.5 and 7.2. |
| Reaction pH for coupling is incorrect. | If the pH is too low (below 7), the amine will be protonated. If it is too high (above 9), the NHS ester will rapidly hydrolyze. Verify and adjust the pH of your amine solution to 7.2-8.5 before adding the activated PEG. | |
| Hydrolysis of the activated NHS ester. | The NHS ester is moisture-sensitive. Prepare the activated this compound immediately before use and add it to the amine solution promptly. Avoid preparing stock solutions of the activated linker in aqueous buffers. | |
| Use of an incompatible buffer. | The presence of primary amines (e.g., Tris buffer) in your reaction will quench the NHS ester. Use a non-amine-containing buffer like PBS, HEPES, or borate. |
Quantitative Data Summary
The efficiency of the coupling reaction is highly dependent on the pH. The following table summarizes the optimal pH ranges for the different reaction pathways involving this compound.
| Reaction Type | Reagents | Optimal pH Range | Key Considerations |
| Tosyl-Amine Coupling | This compound, Amine | 9.0 - 11.0 | Ensures the amine is deprotonated and nucleophilic. |
| Carboxylic Acid Activation | This compound, EDC, NHS | 4.5 - 7.2 | Promotes the efficient formation of the NHS ester. |
| NHS Ester-Amine Coupling | Activated this compound, Amine | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. |
Experimental Protocols
Protocol 1: Coupling of an Amine to the Tosyl Group of this compound
-
Buffer Preparation: Prepare a 0.1 M sodium carbonate-bicarbonate buffer and adjust the pH to 10.0.
-
Dissolve Amine-Containing Molecule: Dissolve your amine-containing molecule in the carbonate-bicarbonate buffer at a concentration of 1-5 mg/mL.
-
Dissolve this compound: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the amine solution.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess PEG reagent and byproducts.
Protocol 2: Coupling of an Amine to the Carboxylic Acid Group of this compound
-
Reagent Preparation:
-
Prepare a 0.1 M MES buffer and adjust the pH to 6.0 (Activation Buffer).
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5 (Coupling Buffer).
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC, followed immediately by a 1.5-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Add the freshly activated this compound solution to the amine solution. A 10- to 20-fold molar excess of the PEG linker is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for Tosyl-Amine coupling.
Caption: Troubleshooting workflow for COOH-Amine coupling.
References
preventing side reactions with Tos-PEG4-acid
Welcome to the technical support center for Tos-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during bioconjugation and other applications of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two key reactive moieties: a tosyl (tosylate) group and a carboxylic acid group, connected by a 4-unit polyethylene glycol (PEG) spacer.
-
Tosyl Group: This is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as primary amines (-NH2), thiols (-SH), and to a lesser extent, hydroxyl (-OH) groups.
-
Carboxylic Acid Group: This group can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amine groups.
Q2: What are the most common applications of this compound?
This compound is frequently used in bioconjugation, drug delivery, and proteomics. Its applications include linking proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other molecules. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1]
Q3: How should I store this compound to ensure its stability?
This compound should be stored at -20°C in a desiccated environment to prevent degradation.[2] The tosyl group is susceptible to hydrolysis, and the PEG chain can be prone to oxidation, so minimizing exposure to moisture and light is crucial.
Troubleshooting Guide: Preventing Side Reactions
Side reactions can lead to low yields, product heterogeneity, and difficulty in purification. The following table outlines common side reactions, their causes, and preventative measures.
| Side Reaction | Description | Primary Cause(s) | Prevention & Mitigation Strategies |
| Hydrolysis of Tosyl Group | The tosyl group is cleaved from the PEG linker by water, resulting in a non-reactive hydroxyl group. | Exposure to aqueous environments, especially at non-neutral pH (acidic or basic conditions accelerate hydrolysis).[3] | - Use anhydrous solvents for reactions when possible.- If aqueous buffers are necessary, use freshly prepared buffers and perform the reaction promptly.- Maintain a neutral to slightly alkaline pH (7.0-8.5) for reactions with amines to balance reactivity and stability.- Store the reagent under desiccated conditions. |
| Intramolecular Esterification (Lactone Formation) | The activated carboxylic acid reacts with a hydroxyl group within the same PEG chain, forming a cyclic ester (lactone). | Activation of the carboxylic acid in the absence of a sufficient concentration of the target nucleophile. This is a possibility in any molecule containing both a carboxylic acid and a hydroxyl group.[4][5] | - Add the coupling agents (e.g., EDC/NHS) to the this compound immediately before adding the target amine-containing molecule.- Maintain a sufficiently high concentration of the target molecule to favor the intermolecular reaction. |
| Intermolecular Polymerization/Cross-linking | The activated carboxylic acid of one this compound molecule reacts with the tosyl-activated end of another molecule (if a nucleophile is present to displace the tosyl group), leading to PEG oligomers. | High concentrations of the this compound and activating agents, with slow addition of the target biomolecule. | - Use a molar excess of the target biomolecule relative to the this compound.- Control the stoichiometry of the reactants carefully.- Consider a stepwise reaction where one functional group is reacted and purified before proceeding with the second. |
| Reaction with Non-Target Nucleophiles | The tosyl group reacts with other nucleophilic amino acid side chains on a protein, such as the imidazole group of histidine or the phenolic hydroxyl group of tyrosine. | Reaction conditions (e.g., high pH) that deprotonate and activate these side chains. | - Optimize the reaction pH. Reactions with primary amines are typically efficient at pH 7.5-8.5, which is less favorable for the reaction with tyrosine's hydroxyl group (pKa ~10).- While histidine's imidazole group (pKa ~6) can be nucleophilic, its reaction with tosylates is generally slower than that of primary amines or thiols. Careful control of stoichiometry and reaction time can minimize this side reaction. |
| N-acylurea Formation | The EDC-activated carboxylic acid (O-acylisourea intermediate) rearranges to a stable, unreactive N-acylurea byproduct instead of reacting with the target amine. | Slow reaction of the O-acylisourea intermediate with the target amine. This is more likely in aqueous solutions where the intermediate is also susceptible to hydrolysis. | - Use N-hydroxysuccinimide (NHS) or sulfo-NHS to convert the unstable O-acylisourea intermediate to a more stable amine-reactive NHS ester.- Optimize the pH of the reaction (typically pH 6-7.5 for EDC/NHS chemistry).- Use a sufficient molar excess of the target amine. |
Experimental Protocols
Protocol 1: Standard Two-Step Conjugation of this compound to a Primary Amine-Containing Biomolecule
This protocol first utilizes the carboxylic acid moiety for conjugation, followed by the reaction of the tosyl group.
Materials:
-
This compound
-
Biomolecule with a primary amine (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Biomolecule:
-
Dissolve the amine-containing biomolecule in Conjugation Buffer.
-
Add the activated Tos-PEG4-NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the activated linker over the biomolecule is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents.
-
-
Reaction of the Tosyl Group:
-
The purified conjugate with the free tosyl group can now be reacted with a thiol- or amine-containing molecule in an appropriate buffer (e.g., PBS pH 7.5-8.5).
-
Protocol 2: Analysis of Conjugation and Side Products by HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
Mass Spectrometer (MS) detector (e.g., ESI-TOF).
Procedure:
-
Sample Preparation: Prepare samples of the starting biomolecule, the final conjugation reaction mixture, and the purified conjugate at a concentration of approximately 1 mg/mL in an appropriate buffer.
-
Chromatographic Separation:
-
Use a water/acetonitrile gradient with 0.1% formic acid as a mobile phase.
-
Inject the samples onto the C18 column.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the eluting peaks.
-
Deconvolute the spectra to determine the molecular weights of the species present.
-
-
Data Interpretation:
-
Compare the chromatograms and mass spectra of the starting material and the reaction mixture.
-
The desired product will have a mass corresponding to the biomolecule plus the mass of the this compound.
-
Look for masses corresponding to potential side products, such as the hydrolyzed this compound conjugate or biomolecules with multiple linker additions.
-
Visualizations
References
- 1. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Tos-PEG4-Acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Tos-PEG4-acid and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker molecule. It contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid that can be conjugated to primary amines.[1][2] The molecule includes a four-unit polyethylene glycol (PEG) spacer, which is hydrophilic and generally enhances solubility in aqueous solutions and many organic solvents.[1][3][4]
Q2: Why is my this compound conjugate poorly soluble in an aqueous buffer?
A2: While the PEG linker improves hydrophilicity, the overall solubility of the conjugate is determined by the combined properties of the linker and the molecule it is attached to. If your conjugate has poor aqueous solubility, it is likely due to one or more of the following factors:
-
Hydrophobic Conjugated Molecule: If the molecule you have conjugated to the linker is large and hydrophobic, it may counteract the solubilizing effect of the PEG4 chain.
-
pH of the Solution: The carboxylic acid group on the linker has a pKa of approximately 4.5. In buffers with a pH at or below this value, the carboxyl group will be protonated (-COOH), making it less polar and significantly reducing its water solubility.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit, leading to precipitation or aggregation.
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a substance, a phenomenon known as "salting out."
Q3: What is the best buffer to use for dissolving and reacting my conjugate?
A3: The choice of buffer is critical.
-
For Solubilization: To maximize solubility, use a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5). This ensures the carboxylic acid is in its deprotonated, more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.
-
For Reactions: The optimal buffer will depend on the subsequent reaction. For reactions involving the tosyl group, the buffer should be chosen based on the nucleophile being used. For reactions involving the carboxylic acid (e.g., EDC/NHS coupling), an amine-free buffer like MES at a slightly acidic pH is often used for the activation step, followed by a pH adjustment to 7.2-8.0 for the reaction with the amine.
Q4: Can I use organic solvents to dissolve my conjugate?
A4: Yes. If the conjugate is highly hydrophobic, using a water-miscible organic co-solvent is a standard approach. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for initially dissolving the compound. A stock solution can be made in one of these solvents and then added dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Be mindful that high percentages of organic solvents can denature proteins or affect cell viability in biological assays.
Q5: Is it safe to heat or sonicate my sample to improve solubility?
A5: Gentle warming (e.g., to 30-40°C) and sonication can be effective methods to aid dissolution and break up aggregates. However, exercise caution. Excessive heat can degrade your conjugate, particularly if it is attached to a sensitive biomolecule like a protein or antibody. Always start with gentle conditions and monitor the stability of your conjugate.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with your this compound conjugates.
Problem: The conjugate is insoluble or has precipitated from an aqueous solution.
Below is a workflow to diagnose and solve the solubility problem.
Caption: A workflow diagram for troubleshooting solubility issues.
Data Presentation: Solvent Compatibility
The following table summarizes the general solubility of unconjugated this compound and provides guidance for its conjugates. Absolute solubility of a specific conjugate will vary based on the properties of the conjugated molecule.
| Solvent | Unconjugated this compound | This compound Conjugate (General Guidance) |
| Water (pH > 7.0) | Soluble | Solubility is highly dependent on the conjugated molecule. Hydrophobic molecules will decrease solubility. |
| PBS (pH 7.4) | Soluble | A good starting point for many conjugates, but solubility may be limited by the conjugated molecule. |
| DMSO | Soluble | Generally a good solvent for creating stock solutions of hydrophobic conjugates. |
| DMF | Soluble | Also a good choice for preparing stock solutions of hydrophobic conjugates. |
| Dichloromethane (DCM) | Soluble | Can be used for dissolving the conjugate, particularly during synthesis and purification. |
| Ethanol | Soluble | May be used as a co-solvent, but compatibility with the conjugated molecule should be verified. |
Experimental Protocols
Protocol 1: Dissolving a this compound Conjugate in Aqueous Buffer
This protocol is for conjugates with moderate hydrophobicity that are expected to be soluble in aqueous buffers at the desired concentration.
-
Buffer Preparation: Prepare a suitable buffer, such as 100 mM sodium phosphate or PBS, and adjust the pH to between 7.0 and 8.5.
-
Initial Dissolution: Add the buffer directly to the vial containing the lyophilized conjugate.
-
Mixing: Gently vortex or stir the solution for 5-10 minutes.
-
pH Adjustment: If the conjugate does not fully dissolve, check the pH of the solution. While gently vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to ensure the pH is in the optimal range. For most conjugates, the powder will dissolve as the pH increases and the carboxyl group deprotonates.
-
Final Volume: Once the conjugate is fully dissolved, add your desired buffer to reach the final target concentration.
-
Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Using an Organic Co-solvent for Highly Hydrophobic Conjugates
This protocol is recommended when direct dissolution in an aqueous buffer fails.
-
Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate. This will be your concentrated stock solution. Aim for a high concentration (e.g., 20-100 mg/mL).
-
Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein, followed by its use in a cell-based assay.
Caption: A general experimental workflow for using this compound conjugates.
References
- 1. This compound, 1453117-42-4 | BroadPharm [broadpharm.com]
- 2. Azide-PEG4-Tos, 168640-82-2 | BroadPharm [broadpharm.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
Technical Support Center: Monitoring the Progress of Tos-PEG4-acid Reactions
Welcome to the technical support center for monitoring reactions involving Tos-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking the progress of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound that I might need to monitor?
This compound is a bifunctional linker with two reactive sites:
-
Carboxylic Acid (-COOH): This group is typically reacted with primary amines to form a stable amide bond. This reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Tosyl Group (-OTs): The tosyl group is an excellent leaving group in nucleophilic substitution reactions. It can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Therefore, the two main reactions you will likely be monitoring are amide bond formation and nucleophilic substitution .
Q2: Which analytical techniques are most suitable for monitoring these reactions?
Several techniques can be employed, each with its own advantages:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of the product. It is particularly useful for optimizing reaction conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by separating the reactants, products, and any byproducts. It is ideal for determining reaction conversion and purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of the product and the quantification of reaction conversion by integrating characteristic peaks.
-
Mass Spectrometry (MS): Confirms the identity of the product by determining its molecular weight. It is often coupled with HPLC (LC-MS) for comprehensive analysis.
Q3: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
TLC is a straightforward method to visualize the progress of your reaction. The key is to find a solvent system that provides good separation between your starting materials (this compound and the nucleophile/amine) and the desired product.
General TLC Monitoring Protocol:
-
Prepare your TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.
-
Spot the plate: Apply small spots of your starting materials (for reference) and the reaction mixture on the baseline. It is good practice to have a "co-spot" lane where you apply both the starting material and the reaction mixture to help with identification.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (if your compounds are UV-active) and/or by staining with an appropriate reagent (e.g., potassium permanganate, ninhydrin for amines).
The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Troubleshooting Guides
Amide Bond Formation (Reaction at the Carboxylic Acid)
Issue 1: The reaction is not progressing as monitored by TLC (starting material spot remains, no product spot appears).
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution: Ensure your EDC and NHS are fresh and have been stored under anhydrous conditions. Prepare stock solutions of EDC and NHS immediately before use.
-
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Solution: The activation step with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction with the amine is favored at a pH of 7-8. Use a non-amine, non-carboxylate buffer like MES for the activation and then adjust the pH for the coupling step.
-
-
Possible Cause: Presence of primary amines in the buffer (e.g., Tris).
-
Solution: Use a buffer that does not contain primary amines, which would compete with your target molecule. Phosphate-buffered saline (PBS) is a suitable choice for the coupling step.
-
Issue 2: Multiple spots are observed on the TLC plate, indicating byproducts.
-
Possible Cause: Hydrolysis of the activated NHS-ester.
-
Solution: The NHS-ester is susceptible to hydrolysis, especially at higher pH. Perform the reaction promptly after the activation step.
-
-
Possible Cause: Side reactions of the activating agents.
-
Solution: Use the appropriate stoichiometry of EDC and NHS. An excess can lead to side product formation.
-
Nucleophilic Substitution (Reaction at the Tosyl Group)
Issue 1: The nucleophilic substitution reaction is slow or incomplete.
-
Possible Cause: The nucleophile is too weak.
-
Solution: Consider using a stronger nucleophile or increasing the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.
-
-
Possible Cause: Poor choice of solvent.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the nucleophile, thus increasing its reactivity.
-
Issue 2: The formation of elimination byproducts is observed.
-
Possible Cause: The nucleophile is also a strong base.
-
Solution: If possible, use a less basic nucleophile. Alternatively, running the reaction at a lower temperature can favor substitution over elimination.
-
Experimental Protocols
Protocol 1: Monitoring Amide Bond Formation using HPLC
This protocol describes the monitoring of the reaction between this compound and a primary amine-containing molecule using reverse-phase HPLC.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Add freshly prepared EDC and NHS solutions (typically a 1.5 to 5-fold molar excess over the carboxylic acid). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the amine-containing molecule to the activated this compound solution. Adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Quench the reaction in the aliquot by adding a small amount of a primary amine-containing solution (e.g., Tris or glycine) to consume any unreacted activated PEG.
-
HPLC Analysis: Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).
Data Presentation:
| Time Point | Area % this compound | Area % Amine Starting Material | Area % Product |
| 0 hr | 98% | 99% | <1% |
| 1 hr | 60% | 65% | 35% |
| 2 hr | 30% | 35% | 65% |
| 4 hr | 5% | 8% | 90% |
| 24 hr | <1% | <1% | >98% |
Note: The above data is illustrative. Actual results will vary depending on the specific reactants and conditions.
Protocol 2: Monitoring Nucleophilic Substitution using TLC
This protocol outlines the use of TLC to monitor the reaction of this compound with a thiol-containing nucleophile.
Methodology:
-
Reaction Setup: Dissolve this compound and the thiol nucleophile in a suitable polar aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the thiol.
-
TLC Monitoring:
-
On a silica gel TLC plate, spot the following:
-
Lane 1: this compound starting material.
-
Lane 2: A co-spot of this compound and the reaction mixture.
-
Lane 3: The reaction mixture at t=0.
-
Subsequent lanes: The reaction mixture at various time intervals (e.g., 30 min, 1 hr, 2 hr).
-
-
-
Development and Visualization: Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 95:5 v/v). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
Data Presentation:
| Compound | Polarity | Expected Rf in DCM:MeOH (95:5) |
| This compound | More Polar | ~0.4 |
| Thiol Nucleophile | Varies | Varies |
| Product | Less Polar | ~0.6 |
Note: Rf values are estimates and should be determined experimentally.
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for low product yield in this compound reactions.
Technical Support Center: Tos-PEG4-Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Tos-PEG4-acid in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two key functional groups:
-
Tosyl (Tos) group: A good leaving group that can react with nucleophiles such as thiols under appropriate conditions. However, for most protein conjugation applications, the primary focus is on the carboxylic acid group.
-
Carboxylic acid (-COOH) group: This group can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1]
The PEG4 (polyethylene glycol) spacer is a hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.
Q2: What is the primary cause of this compound degradation?
The primary cause of degradation is hydrolysis. Both the tosyl group and the activated carboxylic acid ester are susceptible to hydrolysis, especially in aqueous environments.[2][3]
-
Tosyl Group Hydrolysis: The tosyl group is generally stable but can undergo slow hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures.
-
Activated Carboxylic Acid Hydrolysis: The activated ester (e.g., an NHS ester) formed from the carboxylic acid is highly susceptible to hydrolysis. This is a competitive reaction to the desired amidation with the amine. The rate of hydrolysis is significantly influenced by pH and temperature.[4][5]
Q3: How should I store and handle this compound and its activated form?
Proper storage and handling are critical to maintain the reactivity of the reagent.
-
This compound: Store at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Activated this compound (e.g., NHS ester): These activated esters are highly moisture-sensitive. It is strongly recommended to prepare the activated ester immediately before use. Do not prepare stock solutions for storage. If a stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) is prepared, it should be used promptly and any unused portion discarded.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated this compound | The activated ester is highly susceptible to hydrolysis. Prepare the activated reagent fresh for each experiment. Minimize the time the activated reagent is in an aqueous buffer before the addition of the amine-containing molecule. |
| Inactive EDC or NHS/Sulfo-NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. Store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Incorrect Reaction pH | The pH for the activation of the carboxylic acid with EDC/NHS is typically optimal around pH 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine is most efficient at pH 7.2-8.5. Ensure your buffers are correctly prepared and the pH is verified. |
| Presence of Nucleophiles in the Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated ester. Use non-amine-containing buffers such as PBS, HEPES, or borate buffer for the conjugation step. |
| Insufficient Molar Excess of Reagents | A molar excess of the activated this compound over the amine-containing molecule is typically required to drive the reaction to completion. A starting point is often a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically. |
| Inaccessible Amine Groups on the Protein | The primary amines on the protein may be sterically hindered or buried within the protein's structure. Consider performing the reaction under partial denaturing conditions (if the protein can be refolded) or using a longer PEG spacer to improve accessibility. |
Issue 2: Protein Aggregation or Precipitation During Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Change in Buffer Conditions | The addition of reagents or a shift in pH can affect protein stability. Ensure the protein is soluble and stable in the final reaction buffer. Perform a buffer exchange for the protein into the desired reaction buffer before starting the conjugation. |
| High Concentration of Organic Solvent | If this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation. |
| High Protein Concentration | High protein concentrations can sometimes lead to aggregation during the conjugation process. Try reducing the protein concentration in the reaction mixture. |
Quantitative Data Summary
The stability of this compound and its activated form is critical for successful conjugation. The following tables provide data on the hydrolysis rates of related compounds to guide experimental design.
Table 1: Estimated Stability of the Tosyl Group
The tosyl group is relatively stable, but hydrolysis can be accelerated by non-neutral pH and higher temperatures. The data below is a qualitative guide.
| Condition | Estimated Stability |
| pH 4-8 | Generally stable for short-term experiments at room temperature. |
| pH < 4 (Acidic) | Increased rate of hydrolysis. |
| pH > 8 (Basic) | Increased rate of hydrolysis. |
| Elevated Temperature (> 37°C) | Significantly increased rate of hydrolysis. |
Table 2: Half-life of NHS Esters in Aqueous Solution
The hydrolysis of the N-hydroxysuccinimide (NHS) ester is a critical competing reaction. The half-life of the activated ester is highly dependent on pH and temperature.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | ~4-5 hours |
| 7.4 | Room Temperature | ~1-2 hours |
| 8.0 | 4°C | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4°C | ~10 minutes |
Note: These values are approximate and can vary depending on the specific structure of the NHS ester and the buffer composition.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the two-step activation of the carboxylic acid group of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Allow all reagents to warm to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before activation, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO or in Activation Buffer.
-
In a clean reaction tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the reaction tube.
-
Add a 2- to 5-fold molar excess of NHS (or Sulfo-NHS) to the reaction tube.
-
Add a 2- to 10-fold molar excess of EDC to the reaction tube.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated Tos-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the reaction of the pre-activated Tos-PEG4-NHS ester with primary amines on a protein.
Materials:
-
Activated Tos-PEG4-NHS ester solution (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Ensure the protein solution is in the appropriate conjugation buffer at the desired concentration.
-
Add the freshly prepared activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG reagent over the protein is a common starting point. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature may need to be determined empirically.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
The PEGylated protein is now ready for purification.
Protocol 3: Purification of the PEGylated Protein
Purification is necessary to remove unreacted PEG reagent, byproducts (EDC and NHS), and any unreacted protein.
Common Purification Methods:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller molecules like unreacted PEG and reaction byproducts.
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on their charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can change the hydrophobicity of a protein, which can be exploited for purification.
-
Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange.
The choice of purification method will depend on the properties of the protein and the degree of separation required.
Visualizations
Figure 1. Experimental workflow for the conjugation of this compound to an amine-containing protein.
Figure 2. Troubleshooting logic for low yield in this compound conjugation reactions.
References
Validation & Comparative
A Comparative Guide to Tos-PEG4-Acid and Other Common PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the development of bioconjugates, influencing stability, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely employed to enhance the properties of biomolecules, and the choice of the reactive group at the terminus of the PEG chain dictates the conjugation strategy. This guide provides an objective comparison of Tos-PEG4-acid with other prevalent PEG linkers: Maleimide-PEG4-acid, NHS-ester-PEG4-acid, and Azido-PEG4-acid. This analysis is supported by a summary of their chemical properties, reactivity, and stability, with detailed experimental protocols for their application.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, can improve the solubility and stability of bioconjugates and reduce their immunogenicity. The discrete PEG4 linker offers a defined length, ensuring homogeneity of the final product. The terminal acid group on these linkers provides a handle for conjugation to a second molecule, often after the primary reactive group has been coupled to the first biomolecule.
The key differentiator among the linkers discussed here is their primary reactive moiety:
-
This compound: Features a tosyl (p-toluenesulfonyl) group, which is an excellent leaving group for nucleophilic substitution reactions, primarily targeting amines and thiols.
-
Maleimide-PEG4-acid: Contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues.
-
NHS-ester-PEG4-acid: Possesses an N-hydroxysuccinimide ester, a widely used amine-reactive group that forms stable amide bonds with lysine residues.
-
Azido-PEG4-acid: Bears an azide group for use in bioorthogonal "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Comparative Analysis of PEG Linker Properties
The choice of a PEG linker is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the reaction conditions required. The following table summarizes the key characteristics of each linker.
| Feature | This compound | Maleimide-PEG4-acid | NHS-ester-PEG4-acid | Azido-PEG4-acid |
| Reactive Group | Tosyl (p-toluenesulfonyl) | Maleimide | N-hydroxysuccinimide ester | Azide |
| Target Functional Group | Primary amines (e.g., lysine), Thiols (e.g., cysteine) | Thiols (e.g., cysteine) | Primary amines (e.g., lysine) | Terminal alkynes, Strained alkynes (e.g., DBCO) |
| Resulting Linkage | Sulfonamide (with amines), Thioether (with thiols) | Thioether (via Michael addition) | Amide | 1,2,3-Triazole |
| Reaction pH | 8.0 - 9.5 (for amines) | 6.5 - 7.5 | 7.2 - 8.5 | N/A (Catalyst dependent) |
| Linkage Stability | Sulfonamide: High | Thioether: Prone to retro-Michael reaction (thiol exchange) | Amide: High | Triazole: High |
| Key Advantages | Good leaving group, reacts with multiple nucleophiles. | High specificity for thiols. | Well-established chemistry, high efficiency with amines. | Bioorthogonal, highly specific, stable linkage. |
| Key Disadvantages | Potential for lower selectivity between amines and thiols compared to other linkers. | Linkage instability in the presence of other thiols. | Hydrolytically unstable, requiring anhydrous conditions for storage and handling. | Requires a reaction partner (alkyne) and often a catalyst (copper) which can be cytotoxic. |
Experimental Data Summary
While direct head-to-head comparative studies with quantitative kinetic and stability data for all four linkers under identical conditions are limited in the literature, the following tables provide a synopsis of available data on their stability and performance, particularly in the context of antibody-drug conjugates (ADCs).
Table 1: Linkage Stability Comparison
| Linkage Type | Formed From | Stability in Serum/Buffer | Key Considerations |
| Sulfonamide | Tosyl + Amine | High. The sulfonamide bond is generally stable to hydrolysis.[1] The half-life of sulfonamides in plasma can vary widely depending on the overall molecular structure.[2] | Considered a stable, non-cleavable linkage. |
| Thioether | Maleimide + Thiol | Moderate. Susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like albumin or glutathione.[3] | Efforts to stabilize the maleimide-thiol adduct are an active area of research. |
| Amide | NHS-ester + Amine | High. The amide bond is one of the most stable covalent bonds in biological systems, with a very long half-life under physiological conditions.[4] | Considered a stable, non-cleavable linkage. |
| 1,2,3-Triazole | Azide + Alkyne | High. The triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction.[5] | Considered a stable, non-cleavable linkage. |
Table 2: In Vivo Performance of ADCs with Different Linker Chemistries (Qualitative Comparison)
| Linker Chemistry | General In Vivo Performance Characteristics | References |
| Dipeptide (e.g., Val-Cit) | Cleavable by lysosomal proteases. Shows potent anti-tumor activity. The choice of dipeptide affects stability and efficacy. | |
| Glucuronide | Cleavable by β-glucuronidase, an enzyme often present in the tumor microenvironment. Demonstrates high plasma stability. | |
| Non-cleavable (e.g., SMCC) | Generally offers superior plasma stability, which can lead to a better safety profile. Efficacy depends on the lysosomal degradation of the antibody to release the payload. |
Note: In vivo performance is highly dependent on the specific antibody, payload, target antigen, and tumor model used. The data presented here is a generalization from multiple studies.
Experimental Workflows and Signaling Pathways
The selection of a linker dictates the experimental workflow for bioconjugation. The following diagrams illustrate the general workflows for creating a bioconjugate using each of the discussed linkers.
Caption: General workflow for bioconjugation using this compound.
Caption: General workflow for bioconjugation using Maleimide-PEG4-acid.
Caption: General workflow for bioconjugation using NHS-ester-PEG4-acid.
Caption: General workflow for bioconjugation using Azido-PEG4-acid.
Experimental Protocols
The following are representative protocols for the conjugation of a protein (e.g., an antibody) with each of the discussed PEG linkers. These protocols are general and may require optimization for specific applications.
Protocol 1: Protein Conjugation with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., 50 mM borate buffer, pH 8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).
-
Determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or payload has a chromophore.
-
Protocol 2: Protein Conjugation with Maleimide-PEG4-acid
This protocol details the conjugation of Maleimide-PEG4-acid to a protein with available thiol groups, which may require prior reduction of disulfide bonds.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEG4-acid
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM cysteine or N-acetylcysteine)
-
Desalting columns
Procedure:
-
Protein Reduction (if necessary):
-
Add a 10- to 20-fold molar excess of the reducing agent to the protein solution.
-
Incubate at 37°C for 90 minutes.
-
Remove the excess reducing agent using a desalting column, exchanging the protein into the conjugation buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of Maleimide-PEG4-acid (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG4-acid stock solution to the reduced protein solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to block any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify and characterize the conjugate as described in Protocol 1.
-
Protocol 3: Protein Conjugation with NHS-ester-PEG4-acid
This protocol describes the common method of conjugating an NHS-ester-PEG linker to lysine residues on a protein.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester-PEG4-acid
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Ensure the protein is in an amine-free buffer.
-
Immediately before use, dissolve the NHS-ester-PEG4-acid in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the NHS-ester-PEG4-acid stock solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching and Purification:
-
Quench and purify the conjugate as described in Protocol 1.
-
-
Characterization:
-
Characterize the conjugate as described in Protocol 1.
-
Protocol 4: Protein Conjugation with Azido-PEG4-acid via CuAAC
This protocol outlines the copper-catalyzed click chemistry reaction between an alkyne-modified protein and Azido-PEG4-acid.
Materials:
-
Alkyne-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-acid
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Azido-PEG4-acid (e.g., 10 mM in DMSO), CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein and Azido-PEG4-acid (typically a 5- to 20-fold molar excess over the protein).
-
In a separate tube, premix CuSO4 and THPTA (e.g., at a 1:5 molar ratio).
-
Add the CuSO4/THPTA premix to the protein/azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 1-2 mM for copper/ligand and 5-10 mM for sodium ascorbate.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the conjugate using a desalting column to remove excess reagents and copper.
-
Characterize the conjugate as described in Protocol 1.
-
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile option for targeting amines and thiols, forming stable linkages. However, for highly specific thiol or amine conjugation, Maleimide-PEG4-acid and NHS-ester-PEG4-acid, respectively, are well-established alternatives. For applications requiring bioorthogonality and exceptional linkage stability, Azido-PEG4-acid is the linker of choice. The optimal linker will always depend on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final product. The experimental protocols provided herein serve as a starting point for the development of robust and effective bioconjugation strategies.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Tos-PEG4-acid in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple bridge between the target protein binder (warhead) and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. Among the diverse array of available linkers, Tos-PEG4-acid has emerged as a strategic choice, offering a unique combination of properties that can significantly enhance PROTAC performance. This guide provides an objective comparison of this compound with other linker alternatives, supported by representative experimental data and detailed protocols.
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.[1] The linker's length, flexibility, solubility, and chemical reactivity all play a crucial role in this process.[2]
This compound: A Multifaceted Linker for Robust PROTAC Synthesis
This compound is a bifunctional, polyethylene glycol (PEG)-based linker. Its structure comprises a tosyl (Tos) group at one terminus, a four-unit PEG chain, and a carboxylic acid at the other terminus. This specific architecture imparts several advantages in PROTAC design.
The PEG4 component, consisting of four repeating ethylene glycol units, confers hydrophilicity to the PROTAC molecule.[3][4] This is a significant advantage as many warheads and E3 ligase ligands are hydrophobic. Enhanced water solubility can improve a PROTAC's overall physicochemical properties, cell permeability, and oral absorption.[3] The defined length of the PEG4 chain also provides a flexible spacer, which is crucial for achieving the optimal orientation and distance between the target protein and the E3 ligase for efficient ternary complex formation.
The terminal functional groups of this compound provide versatile handles for conjugation. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines (-NH2), hydroxyls (-OH), and thiols (-SH) on the warhead or E3 ligase ligand. This allows for a directed and efficient coupling reaction. The carboxylic acid terminus can be readily activated to form a stable amide bond with an amine group on the corresponding binding ligand. This dual reactivity enables a modular and controlled approach to PROTAC synthesis.
Comparative Analysis: this compound vs. Alternative Linkers
The selection of a linker is a critical step in optimizing a PROTAC's biological activity. While a "one-size-fits-all" solution does not exist, a comparison with other common linker types highlights the strategic advantages of this compound.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Bifunctional (Tosyl, Carboxylic Acid), PEG-based, Hydrophilic, Flexible | - Versatile and directional synthesis - Enhances solubility and permeability - Defined length for optimal ternary complex formation | - Potential for non-specific reactions of the tosyl group if not controlled |
| Alkyl Chains | Hydrophobic, Flexible | - Synthetically simple and readily available - High conformational flexibility | - Poor water solubility - Can lead to non-specific hydrophobic interactions - May result in poor pharmacokinetic properties |
| Rigid Linkers (e.g., piperazine, aromatic rings) | Conformational constraint | - Can pre-organize the PROTAC for optimal binding - May improve metabolic stability | - Can be synthetically challenging - May introduce steric hindrance - Less adaptable to different target-ligase pairs |
| Clickable Linkers (e.g., Alkynes, Azides) | Bioorthogonal reactivity | - High efficiency and specificity of ligation - Enables modular and rapid PROTAC assembly | - Requires a two-step "click" reaction - May introduce a triazole ring which can impact properties |
Quantitative Comparison of PROTACs with Different Linker Types
The following table summarizes representative data on the impact of linker composition on PROTAC performance. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| BRD4 | PEG4 | 15 | 95 | 5.2 | |
| BRD4 | Alkyl (C8) | 50 | 80 | 1.8 | General knowledge |
| BRD4 | Rigid (Piperazine) | 8 | >98 | 3.5 | |
| BTK | PEG-based | 5 | 90 | High | |
| BTK | Alkyl-based | 25 | 75 | Moderate |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation. Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where the tosyl group of this compound is first reacted with an amine-containing warhead, followed by the coupling of the carboxylic acid with an amine-containing E3 ligase ligand.
Step 1: Conjugation of Warhead to this compound
-
Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the warhead-linker conjugate by flash column chromatography.
Step 2: Coupling of Warhead-Linker to E3 Ligase Ligand
-
Dissolve the purified warhead-linker conjugate (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizing the Logic and Workflow
Caption: Logical advantages of this compound in PROTAC design.
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). A linker's stability, reactivity, and influence on the final conjugate's properties can significantly impact therapeutic efficacy and safety. This guide provides a comparative analysis of two popular linker chemistries: the thiol-reactive maleimide linkers and the bioorthogonal tetrazine-based linkers, exemplified by Methyltetrazine-PEG4-Acid (Me-Tz-PEG4-COOH), which appears to be the intended comparison for "Tos-PEG4-acid".
Executive Summary
Maleimide linkers are a well-established tool in bioconjugation, prized for their high reactivity and specificity towards thiol groups found in cysteine residues. This allows for site-specific conjugation under mild conditions. However, the stability of the resulting thioether bond can be a concern due to the potential for retro-Michael addition, which can lead to premature drug release.
In contrast, tetrazine-based linkers like Me-Tz-PEG4-COOH represent a newer class of bioorthogonal reagents. They react with strained alkenes, such as trans-cyclooctene (TCO), via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" is exceptionally fast, highly specific, and occurs without interfering with native biological functional groups. The resulting conjugate is generally more stable than those formed with maleimide linkers.
Performance Comparison: A Data-Driven Look at Linker Technologies
To provide a clear comparison, the following table summarizes key performance indicators for Me-Tz-PEG4-COOH (via TCO-tetrazine ligation) versus maleimide-based conjugation methods. The data is compiled from various studies to offer a consolidated overview.[1]
| Feature | Maleimide Linkers | Me-Tz-PEG4-COOH (Tetrazine Linker) |
| Target Functional Group | Thiols (e.g., from Cysteine) | Trans-cyclooctene (TCO) - requires pre-modification |
| Reaction Mechanism | Michael Addition[2][3] | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition[4] |
| Reaction pH | 6.5 - 7.5 for optimal thiol selectivity[2] | Broad pH range, typically physiological pH (e.g., 7.4) |
| Reaction Speed | Fast (minutes to hours) | Extremely fast (seconds to minutes) |
| Specificity | High for thiols within the optimal pH range. Can react with amines at higher pH. | Bioorthogonal - highly specific for the TCO partner, no cross-reactivity with native functional groups. |
| Conjugate Stability | Susceptible to retro-Michael addition (deconjugation) and hydrolysis. | Highly stable covalent bond. |
| Homogeneity of Final Product | Can be heterogeneous if multiple cysteines are present or if reaction conditions are not tightly controlled. | Can produce highly homogeneous conjugates due to the specific nature of the click reaction. |
| Workflow | Typically a one-step conjugation to native or engineered cysteines. | Usually a two-step process: 1) modification of the biomolecule with TCO, 2) reaction with the tetrazine linker. |
Chemical Reaction Mechanisms
The fundamental difference in the performance of these two linkers stems from their distinct reaction mechanisms.
Maleimide Linker Mechanism
Maleimide linkers react with thiol groups via a Michael addition. The thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
Michael addition reaction of a maleimide linker with a thiol group.
Me-Tz-PEG4-COOH (Tetrazine) Linker Mechanism
Me-Tz-PEG4-COOH participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group. This is a type of "click chemistry" that is bioorthogonal. The reaction is characterized by its rapid kinetics and high specificity.
Inverse electron demand Diels-Alder (iEDDA) reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using maleimide and tetrazine linkers.
Protocol 1: Conjugation of a Maleimide Linker to a Thiol-Containing Protein
This protocol describes the general steps for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein to be conjugated (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5, e.g., PBS, HEPES, or Tris).
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG4-Acid).
-
Reducing agent (e.g., TCEP, tris-carboxyethylphosphine) if disulfide bond reduction is needed.
-
Anhydrous DMSO or DMF.
-
Degassed buffers.
-
Desalting columns for purification.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. It is crucial to use degassed buffers to prevent re-oxidation of thiols.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically a 10-20 fold molar excess of the maleimide linker over the protein).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column.
Protocol 2: Two-Step Conjugation using Me-Tz-PEG4-COOH
This protocol involves the initial modification of a biomolecule with a TCO group, followed by the click reaction with Me-Tz-PEG4-COOH.
Part A: TCO-Modification of an Amine-Containing Protein
Materials:
-
Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEGn-NHS ester.
-
Anhydrous DMSO.
-
Desalting columns.
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.
-
Conjugation: Add the TCO-PEGn-NHS ester stock solution to the protein solution. A 10-20 fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.
-
Purification: Remove excess TCO reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.
Part B: Click Reaction of TCO-Modified Protein with Me-Tz-PEG4-COOH
Materials:
-
Purified TCO-modified protein from Part A.
-
Me-Tz-PEG4-COOH.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Anhydrous DMSO.
Procedure:
-
Reagent Preparation: Prepare stock solutions of Me-Tz-PEG4-COOH, EDC, and Sulfo-NHS in anhydrous DMSO.
-
Activation of Me-Tz-PEG4-COOH: In a separate tube, combine Me-Tz-PEG4-COOH with EDC and Sulfo-NHS in Reaction Buffer. A common molar ratio is 1:2:5 (Me-Tz-PEG4-COOH:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Click Reaction: Add the activated Me-Tz-PEG4-COOH solution to the TCO-modified protein solution. A 1.5 to 5-fold molar excess of the tetrazine over the TCO-protein is typically used.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: If necessary, the final conjugate can be purified from any excess reagents by size exclusion chromatography.
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the bioconjugation process for both linker types.
Comparison of experimental workflows for maleimide and tetrazine bioconjugation.
Conclusion
The selection of a linker technology is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate.
Maleimide linkers remain a valuable and widely used tool for bioconjugation, particularly when leveraging their high reactivity with thiols for site-specific modification. However, researchers must be mindful of the potential for instability of the resulting conjugate.
Me-Tz-PEG4-COOH and other tetrazine-based linkers offer a powerful alternative, providing exceptionally fast reaction kinetics, bioorthogonality, and a highly stable final product. While this approach often requires a two-step process, the resulting homogeneity and stability of the conjugate can be highly advantageous, especially in the development of next-generation, well-defined therapeutics like ADCs. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in this critical aspect of bioconjugate design.
References
Assessing the Stability of Bioconjugates: A Comparative Guide to Tos-PEG4-Acid and Alternative Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of stable and effective bioconjugates. The linker's stability directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of conjugates formed using Tos-PEG4-acid with those created using common alternative linkers, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker that contains a tosyl group and a terminal carboxylic acid, connected by a four-unit polyethylene glycol (PEG) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Performance Comparison: Stability of Conjugated Linkages
The stability of a bioconjugate is largely determined by the nature of the covalent bond formed between the linker and the biomolecule. When this compound's carboxylic acid is activated (e.g., with EDC/NHS) and reacted with a primary amine (e.g., on a lysine residue of a protein), it forms a highly stable amide bond. This section compares the stability of this amide linkage with other common conjugation chemistries.
| Linker Chemistry | Resulting Linkage | Stability Characteristics | Typical Half-life in Plasma |
| This compound (activated) + Amine | Amide | Highly stable to hydrolysis and enzymatic degradation. Considered one of the most stable bonds in bioconjugation. | Very long (> 7 days) |
| NHS Ester-PEG4 + Amine | Amide | Similar high stability to the amide bond formed from activated this compound. | Very long (> 7 days) |
| Maleimide-PEG4 + Thiol | Thioether | Prone to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like albumin. | Variable (hours to days) |
| Hydrazone Linker + Carbonyl | Hydrazone | pH-sensitive; stable at physiological pH but cleavable in the acidic environment of endosomes/lysosomes. Can exhibit instability in circulation. | ~2 days (can be engineered for longer) |
| Disulfide Linker + Thiol | Disulfide | Cleavable in the reducing environment inside cells (high glutathione). Can be unstable in plasma due to disulfide exchange. | Variable (engineered for stability) |
Note: The half-life data presented is a general representation compiled from various studies and can vary significantly based on the specific conjugate, payload, and experimental conditions. Direct quantitative comparative stability studies for this compound conjugated molecules are not extensively available in the public domain.
Experimental Protocols
Reproducible assessment of conjugate stability is crucial for selecting the optimal linker. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay by LC-MS
This assay is a cornerstone for evaluating the stability of antibody-drug conjugates (ADCs) by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies linker cleavage and payload deconjugation.
Objective: To quantify the stability of an ADC in plasma by measuring the average DAR at different time points.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity chromatography beads
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C. Collect aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the sample.
-
Reduction (for subunit analysis): Treat the ADC with a reducing agent to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the intact or reduced ADC using a reverse-phase LC-MS method.
-
Data Analysis: Deconvolute the mass spectra to identify the different drug-loaded species and their relative abundances. Calculate the average DAR for each time point.[1][2][3]
Hydrolytic Stability of Amine-Reactive Linkers
This protocol assesses the stability of the reactive group of the linker (e.g., tosyl or NHS ester) in aqueous buffer before conjugation.
Objective: To determine the hydrolytic half-life of an amine-reactive linker at a specific pH.
Materials:
-
This compound or NHS-ester PEG linker
-
Reaction buffer (e.g., PBS at pH 7.4 and pH 8.5)
-
Quenching solution (e.g., hydroxylamine)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the linker in the reaction buffer to a known concentration.
-
Incubate the solution at a controlled temperature (e.g., 25°C).
-
At various time points, take an aliquot of the reaction and quench it to stop further hydrolysis.
-
Analyze the quenched samples by RP-HPLC to quantify the amount of remaining active linker.
-
Plot the concentration of the active linker versus time and calculate the half-life of hydrolysis.
Mandatory Visualizations
Signaling Pathway: EGFR Targeted by an Antibody-Drug Conjugate
Antibody-drug conjugates are often designed to target specific signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target. An ADC targeting EGFR can deliver a cytotoxic payload directly to cancer cells overexpressing this receptor.[4][5]
Caption: EGFR signaling pathway targeted by an antibody-drug conjugate.
Experimental Workflow: Assessing the Bystander Effect of an ADC
The bystander effect, where an ADC kills not only the target cancer cell but also neighboring antigen-negative cells, is a crucial aspect of ADC efficacy, particularly in heterogeneous tumors. This workflow outlines an in vitro co-culture assay to evaluate this effect.
References
- 1. waters.com [waters.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming Tos-PEG4-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of molecules is a critical step in the development of advanced therapeutics and research tools. Tos-PEG4-acid is a valuable heterobifunctional linker, featuring a tosyl group that can be displaced and a carboxylic acid ready for amide bond formation. Confirmation of a successful conjugation is paramount to ensure the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of key analytical techniques used to verify the covalent linkage of this compound to a primary amine, supported by illustrative experimental data and detailed protocols.
Principles of Confirmation
The conjugation of this compound to a primary amine, such as butylamine, typically proceeds via the activation of the carboxylic acid (e.g., with EDC and NHS) to form an amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond. The confirmation of this reaction relies on detecting specific changes in the physicochemical properties of the molecules. This guide will compare four primary analytical techniques for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Data Presentation: A Comparative Overview
To illustrate the utility of each technique, we will consider the model reaction of this compound with butylamine to form N-butyl-3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanamide.
Table 1: Comparison of Analytical Techniques for Conjugation Confirmation
| Analytical Technique | Principle | Key Observable Change | Pros | Cons |
| ¹H NMR | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Appearance of new signals corresponding to the butylamide group and shifts in protons adjacent to the newly formed amide bond. | Provides unambiguous structural confirmation and allows for quantification. | Requires a relatively pure sample and higher concentrations; can be complex to interpret. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | A predictable increase in molecular weight corresponding to the addition of the butylamine minus the mass of water. | Highly sensitive, provides accurate molecular weight confirmation. | Does not provide information on the location of the conjugation; can be sensitive to sample purity and ionization efficiency. |
| RP-HPLC | Separates molecules based on their hydrophobicity. | A shift in retention time, typically an increase due to the addition of the butyl group, indicating a change in polarity. | Excellent for assessing purity, quantifying reaction completion, and separating starting materials from the product. | Retention time shifts can be variable and are not definitive proof of structure on their own. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands. | Fast, simple, and provides direct evidence of the formation of the key functional group (amide bond). | Less sensitive than other methods and does not provide detailed structural information beyond functional groups. |
Table 2: Illustrative Quantitative Data for the Conjugation of this compound with Butylamine
| Technique | Parameter | This compound (Starting Material) | N-butyl-3-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)propanamide (Product) |
| ¹H NMR | Key Chemical Shifts (δ, ppm) | ~10-12 (br s, 1H, -COOH), 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG-H), 2.60 (t, 2H, -CH₂-COOH), 2.45 (s, 3H, Ar-CH₃) | 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), ~6.5 (br t, 1H, -NH-), 4.15 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG-H), 3.20 (q, 2H, -NH-CH₂-), 2.45 (s, 3H, Ar-CH₃), 2.30 (t, 2H, -CH₂-CONH-), 1.45 (m, 2H, -CH₂-), 1.30 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃) |
| Mass Spec. | Exact Mass (m/z) for [M+H]⁺ | 377.1214 | 432.2000 |
| RP-HPLC | Retention Time (min) | 8.5 | 10.2 |
| FTIR | Key Peaks (cm⁻¹) | ~3000 (broad, O-H), ~1710 (C=O), 1595 (aromatic C=C), 1363 & 1176 (SO₂) | ~3300 (N-H), ~1640 (Amide I, C=O), ~1550 (Amide II, N-H), 1595 (aromatic C=C), 1363 & 1176 (SO₂) |
Experimental Protocols
General Protocol for Conjugation of this compound to Butylamine
-
Activation of Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous DCM or DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.). Stir the reaction mixture at room temperature for 1-2 hours.
-
Conjugation: Add butylamine (1.5 eq.) to the activated this compound solution. Let the reaction proceed at room temperature for 4-6 hours or overnight.
-
Work-up and Purification: Quench the reaction if necessary. The product can be purified using an appropriate method, such as column chromatography or preparative HPLC, to remove unreacted starting materials and coupling reagents.
Analytical Protocols
a) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16-64
-
-
Data Analysis: Compare the spectrum of the product to that of the starting material, this compound. Look for the disappearance of the broad carboxylic acid proton peak and the appearance of new peaks corresponding to the butyl group and the amide proton. Note the downfield shift of the PEG methylene protons adjacent to the newly formed amide bond.[1][2][3]
b) Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 100-1000 m/z
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ in the spectrum of the product. Calculate the theoretical mass of the conjugated product and compare it to the observed mass. The expected mass increase is the mass of butylamine (73.14 g/mol ) minus the mass of water (18.02 g/mol ), which is 55.12 g/mol .[4]
c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the tosyl group)
-
-
Data Analysis: Inject the starting material and the reaction mixture/purified product. Successful conjugation is indicated by the appearance of a new, typically more retained peak, and a decrease in the peak corresponding to the this compound.[]
d) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR-FTIR accessory. For a liquid or oil, a thin film can be prepared between salt plates.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Compare the spectrum of the product with the starting material. Key indicators of a successful reaction are the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of the amide I (C=O stretch) band around 1640 cm⁻¹ and the amide II (N-H bend) band around 1550 cm⁻¹. The characteristic peaks of the tosyl group (e.g., ~1363 and ~1176 cm⁻¹ for SO₂ stretching) should remain unchanged.
Mandatory Visualization
Conclusion
Confirming the successful conjugation of this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While FTIR provides a rapid and straightforward confirmation of amide bond formation, and HPLC is invaluable for assessing purity and reaction completion, NMR and mass spectrometry offer more detailed structural and molecular weight information, respectively. For comprehensive and unambiguous confirmation, a combination of these methods is recommended. This guide provides the foundational knowledge and protocols to enable researchers, scientists, and drug development professionals to confidently characterize their conjugated molecules.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to PROTACs Featuring a Tos-PEG4-Acid Linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target protein binder to the E3 ligase recruiter, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs containing a Tos-PEG4-acid linker, positioning its characteristics against other common linker types.
It is important to note that while this compound is a commercially available building block for PROTAC synthesis, direct head-to-head comparative studies detailing its performance against a wide array of other linkers for a single biological target are not extensively published. Therefore, this guide presents a representative comparison based on established principles and data from studies on PROTACs with similar polyethylene glycol (PEG) linkers, alongside other common linker classes. The data herein is synthesized to illustrate the expected performance characteristics and to guide the experimental design of linker optimization studies.
Comparative Analysis of PROTAC Linker Performance
The choice of linker profoundly impacts the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] Linkers are broadly categorized into flexible linkers, such as PEG and alkyl chains, and rigid linkers, which often incorporate cyclic or aromatic moieties.[3]
Flexible Linkers: The Role of PEG Chains
PEG linkers are the most frequently used motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][4] The ethylene glycol units in PEG linkers can improve the solubility of the entire PROTAC molecule, a common challenge for these high molecular weight compounds. The this compound linker falls into this category, offering a balance of flexibility and hydrophilicity with a defined length of four PEG units.
The length of the PEG linker is a critical parameter. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in unproductive binding modes and a decrease in effective concentration.
Representative Performance Data
To illustrate the impact of linker choice, the following tables summarize representative data for a hypothetical series of PROTACs targeting a bromodomain-containing protein (e.g., BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The performance of a PROTAC with a PEG4 linker is compared with those having shorter and longer PEG linkers, as well as with alkyl and rigid linkers.
Table 1: In Vitro Degradation and Binding Affinity
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (KD, nM) |
| Flexible (PEG) | This compound derivative | ~15-30 | >90 | ~10-25 |
| Flexible (PEG) | PEG3 derivative | ~50-100 | ~85 | ~40-60 |
| Flexible (PEG) | PEG5 derivative | ~20-40 | >90 | ~15-30 |
| Flexible (Alkyl) | C8 Alkyl chain | ~70-150 | ~80 | ~60-90 |
| Rigid | Piperazine-based | ~5-15 | >95 | ~2-10 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are typically determined by Western Blotting. Ternary complex affinity is often measured by biophysical assays like SPR or ITC. The data presented is a synthesized representation from multiple sources to illustrate general trends.
Table 2: Physicochemical and Pharmacokinetic Properties
| Linker Type | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Flexible (PEG) | This compound derivative | High | Moderate |
| Flexible (PEG) | PEG3 derivative | High | Moderate-High |
| Flexible (PEG) | PEG5 derivative | Very High | Moderate-Low |
| Flexible (Alkyl) | C8 Alkyl chain | Low | High |
| Rigid | Piperazine-based | Moderate-High | Moderate |
Note: Aqueous solubility can be determined by methods like nephelometry. Cell permeability is often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays.
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate this pathway and the workflows for key characterization experiments.
References
The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Guide Featuring a BRD4-Degrading PROTAC
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These bifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers, such as those derived from Tos-PEG4-acid, are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of a successful BRD4-degrading PROTAC utilizing a PEG-based linker, supported by experimental data and detailed protocols.
Case Study: A Successful BRD4-Degrading PROTAC
A prominent example of a successful PROTAC utilizing a PEG-based linker is ARV-825 . This PROTAC effectively targets the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene transcription, for degradation. ARV-825 is composed of a BRD4 inhibitor (OTX015) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), joined by a PEG linker.[1][2] The use of a flexible PEG linker is crucial for optimizing the formation of a stable ternary complex between BRD4, ARV-825, and CRBN, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of BRD4.
Performance Data
The efficacy of ARV-825 has been demonstrated in various cancer cell lines, showcasing its potent and efficient degradation of BRD4.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cells | <1 | >90 | [1][3] |
| ARV-825 | BRD4 | 22RV1 (Prostate Cancer) | 0.57 | >90 | [4] |
| ARV-825 | BRD4 | NAMALWA (Burkitt's Lymphoma) | 1 | >90 | |
| ARV-825 | BRD4 | CA46 (Burkitt's Lymphoma) | 1 | >90 |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
These data highlight the sub-nanomolar potency of ARV-825 in inducing BRD4 degradation across multiple cancer cell lines, achieving near-complete removal of the target protein.
Comparison with Alternative Linkers
Signaling Pathway and Experimental Workflow
The mechanism of action of ARV-825 and the general workflow for its evaluation are depicted in the following diagrams.
Caption: PROTAC Mechanism of Action for ARV-825.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
alternatives to Tos-PEG4-acid for linking to primary amines
A Comprehensive Guide to Alternatives for Tos-PEG4-Acid in Primary Amine Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The attachment of Polyethylene Glycol (PEG) linkers to primary amines on proteins, peptides, or other molecules—a process known as PEGylation—is critical for improving solubility, stability, and pharmacokinetic profiles. While this compound serves as a versatile bifunctional linker, its utility in linking to primary amines relies on the activation of its terminal carboxylic acid. This guide provides an objective comparison of prevalent alternatives to this standard activation chemistry, offering a clear overview of their mechanisms, performance, and supporting experimental protocols to inform your selection process.
Overview of Amine-Reactive Chemistries
The primary amine, found on the N-terminus of proteins and the side chain of lysine residues, is a common target for bioconjugation due to its nucleophilicity and high surface exposure.[1] The most common strategies for targeting these groups involve reagents that form stable, covalent bonds under biocompatible conditions. This guide focuses on three principal alternatives to the standard carbodiimide activation of a PEG-acid:
-
N-Hydroxysuccinimide (NHS) Esters: The most widely used class of amine-reactive reagents.[2]
-
Tetrafluorophenyl (TFP) Esters: A highly stable and efficient alternative to NHS esters.
-
Aldehydes: Reagents that enable conjugation through reductive amination, forming a stable secondary amine linkage.
Below, we compare these functional groups attached to a PEG4 spacer for direct comparison with the activated form of this compound.
Comparative Data of Amine-Reactive PEG4 Linkers
The selection of an appropriate linker depends on several factors, including reaction efficiency, stability of the reagent, and the desired characteristics of the final conjugate. The following table summarizes the key quantitative and qualitative parameters for each alternative.
| Feature | EDC/NHS Activated Acid (e.g., this compound) | NHS-PEG4-Ester | TFP-PEG4-Ester | Aldehyde-PEG4-Linker |
| Reaction Type | Two-step, one-pot amine coupling[3] | One-step amine coupling[3] | One-step amine coupling[4] | Two-step reductive amination |
| Reactive Towards | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amide | Amide | Amide | Secondary Amine |
| Optimal pH Range | Activation: 4.5-7.2; Coupling: 7.2-8.5 | 7.2 - 9.0 | 7.0 - 9.0 | Imine Formation: ~6.5-8.5; Reduction: ~6.0-7.5 |
| Reagent Stability | EDC/NHS are highly susceptible to hydrolysis | Susceptible to hydrolysis in aqueous media, increasing with pH | More stable toward hydrolysis than NHS esters | Generally stable; requires a separate reducing agent |
| Key Advantage | Uses common, readily available coupling agents | Simplicity and a long history of successful use | Higher efficiency and reproducibility due to enhanced stability | Forms a stable, non-hydrolyzable bond; can offer site-specificity |
| Considerations | Potential for EDC-mediated side reactions/cross-linking | Hydrolysis competes with the amine reaction, reducing efficiency | Higher cost compared to NHS esters. | Requires a reducing agent (e.g., NaCNBH₃) which can be toxic. |
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are the most established and widely utilized class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.
Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A significant competing reaction is the hydrolysis of the NHS ester in aqueous solution, which regenerates the carboxylic acid and renders the linker inactive. This hydrolysis is more pronounced at higher pH values.
Experimental Protocol: Protein Conjugation with NHS-PEG4-Ester
This protocol provides a general procedure for labeling a protein with an NHS-ester PEG linker.
-
Reagent Preparation:
-
Prepare the protein solution in an amine-free buffer at a pH of 8.3-8.5 (e.g., 100 mM phosphate buffer).
-
Immediately before use, dissolve the NHS-PEG4-Ester in a dry, water-miscible solvent like DMSO or DMF to create a 10-100 mM stock solution.
-
-
Conjugation Reaction:
-
Add the NHS-PEG4-Ester stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized for the specific application.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any excess NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column.
-
Tetrafluorophenyl (TFP) Ester Chemistry
TFP esters are a highly effective alternative to NHS esters. The primary advantage of TFP esters is their significantly improved stability in aqueous media.
Reaction Mechanism
The reaction mechanism of a TFP ester with a primary amine is identical to that of an NHS ester, proceeding through nucleophilic acyl substitution to form a stable amide bond. However, the tetrafluorophenol leaving group makes the ester less susceptible to hydrolysis, which results in higher conjugation efficiency and better reproducibility, as more of the reagent remains active in the reaction buffer over time.
Experimental Protocol: Protein Conjugation with TFP-PEG4-Ester
The protocol for using a TFP-ester is nearly identical to that for an NHS-ester, reflecting their similar reactivity profiles.
-
Reagent Preparation:
-
Prepare the protein solution in an amine-free buffer, pH 7.5-8.5.
-
Dissolve the TFP-PEG4-Ester in anhydrous DMSO or DMF immediately prior to use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the TFP-ester stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a quenching buffer (e.g., 50 mM Tris) to consume any unreacted TFP-ester.
-
-
Purification:
-
Purify the conjugate using standard methods such as SEC or dialysis to remove reaction byproducts.
-
Aldehyde Chemistry (Reductive Amination)
PEG-aldehyde linkers offer a distinct approach to amine conjugation that results in a stable secondary amine linkage. This method can provide greater control and site-specificity compared to ester-based reactions.
Reaction Mechanism
The process occurs in two main steps. First, the aldehyde group reacts with a primary amine to form an unstable imine (Schiff base). Second, this imine is selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride, to form a stable and irreversible secondary amine bond. The pH is important for both steps of the reaction.
Experimental Protocol: Protein Conjugation via Reductive Amination
-
Reagent Preparation:
-
Prepare the protein solution in a buffer at pH ~7.0 (e.g., 100 mM HEPES buffer with 150 mM NaCl).
-
Dissolve the Aldehyde-PEG4-Linker in an appropriate solvent (e.g., water or DMSO).
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in 10 mM NaOH).
-
-
Conjugation Reaction:
-
Add the Aldehyde-PEG4-Linker to the protein solution at a 20- to 50-fold molar excess.
-
Incubate for 30-60 minutes at room temperature to allow for imine formation.
-
Add the reducing agent to a final concentration of approximately 20 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an amine like Tris buffer to react with any remaining aldehyde groups, followed by the reducing agent.
-
-
Purification:
-
Purify the conjugate via dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
-
Conclusion
The choice of a linker for primary amine conjugation is a critical decision that influences the efficiency, stability, and homogeneity of the final bioconjugate. While the activation of this compound with EDC/NHS is a reliable method, several powerful alternatives offer distinct advantages.
-
NHS-PEG4-Esters provide a simple, one-step conjugation process and are supported by extensive literature.
-
TFP-PEG4-Esters represent a significant improvement, offering enhanced stability against hydrolysis, which leads to higher efficiency and reproducibility.
-
Aldehyde-PEG4-Linkers enable conjugation via reductive amination, forming a highly stable secondary amine bond and providing an orthogonal strategy to ester-based coupling.
By understanding the underlying chemistry and performance characteristics of each alternative, researchers can select the optimal tool to advance their work in drug delivery, diagnostics, and fundamental biological research.
References
A Comparative Guide to PEG4 Linkers in Bioconjugation: Evaluating Tos-PEG4-acid Alongside Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides a comparative analysis of Tos-PEG4-acid and other commonly used PEG4 linkers, focusing on their performance in in-vivo and in-vitro studies. While direct comparative performance data for this compound is limited in publicly available research, this guide offers a data-supported evaluation of established alternatives to provide a strong framework for decision-making.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely utilized in drug development to connect a biological molecule (such as an antibody or peptide) to another molecule, like a therapeutic agent or a diagnostic label. The PEG4 spacer, with its four ethylene glycol units, offers a balance of hydrophilicity and length, which can enhance the solubility and stability of the resulting conjugate. The performance of a PEG linker is largely determined by the reactivity and stability of its terminal functional groups, which dictate how it couples to the target molecules.
Performance Comparison of PEG4 Linkers
This section details the performance of different PEG4 linkers based on their reactive terminal groups. Due to the scarcity of published data on this compound, we will first provide a detailed, data-driven comparison of two widely used alternatives: NHS-PEG4-acid and Maleimide-PEG4-acid. A qualitative overview of this compound, based on its chemical properties, will follow.
Well-Characterized PEG4 Linkers: NHS-ester vs. Maleimide
N-hydroxysuccinimide (NHS) esters and maleimides are two of the most common reactive groups used for bioconjugation. NHS esters react with primary amines, such as those on lysine residues of proteins, to form stable amide bonds. Maleimides react with free thiols, typically from cysteine residues, to form thioether bonds.
Table 1: In-Vitro Performance Comparison of NHS-ester and Maleimide Linkages
| Parameter | NHS-Ester Linkage (Amide Bond) | Maleimide Linkage (Thioether Bond) | Data Source(s) |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 | [1] |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | [1] |
| Bond Stability in Plasma | High | Variable, susceptible to retro-Michael addition and thiol exchange | [2][3] |
| Half-life of Conjugate in Serum | Generally long and stable | Can be shorter due to instability, but can be improved with stabilized maleimides | [4] |
| Specificity | Reacts with available primary amines (e.g., lysine) | Highly specific to free thiols (e.g., cysteine) |
Table 2: In-Vivo Performance Comparison of NHS-ester and Maleimide Linkages
| Parameter | NHS-Ester Linkage | Maleimide Linkage | Data Source(s) |
| Pharmacokinetics | Generally stable, leading to predictable PK profiles | Can exhibit faster clearance if the linkage is unstable, impacting exposure | |
| Therapeutic Efficacy | Can be highly effective, dependent on target and payload | Efficacy can be compromised by premature drug release from unstable linkers | |
| Off-target Toxicity | Lower risk of off-target toxicity due to stable linkage | Higher risk if payload is prematurely released in circulation |
This compound: A Profile Based on Chemical Principles
This compound features a tosyl (tosylate) group and a carboxylic acid. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and alcohols. The carboxylic acid end can be activated to react with amines.
Key Characteristics:
-
Reactivity: The tosyl group's high reactivity allows for efficient conjugation with a variety of nucleophiles. This could potentially offer faster reaction times or require milder conditions compared to some other chemistries.
-
Versatility: The ability to react with different nucleophiles provides flexibility in conjugation strategies.
-
Stability: The resulting ether, thioether, or amine linkages are generally stable.
Data Gap:
Despite its promising chemical properties, there is a notable lack of published in-vivo and in-vitro studies that provide quantitative performance data for this compound. Therefore, a direct, data-driven comparison with NHS-esters and maleimides on parameters like plasma stability, pharmacokinetics, and therapeutic efficacy is not currently possible. Researchers considering this compound should be aware of this and may need to conduct their own comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Amine Conjugation using NHS-PEG4-acid
-
Preparation of Antibody: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Activation of Carboxylic Acid (if starting from Acid-PEG4-NHS): If not using a pre-activated NHS ester, dissolve the Acid-PEG4-linker and an activating agent (e.g., EDC/Sulfo-NHS) in an appropriate solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add a molar excess of the NHS-PEG4-linker to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.
-
Purification: Remove excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Analyze the conjugate to determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
Protocol 2: Thiol Conjugation using Maleimide-PEG4-acid
-
Antibody Reduction (if necessary): If conjugating to interchain disulfides, partially reduce the antibody with a reducing agent like DTT or TCEP to generate free thiol groups. The extent of reduction needs to be carefully controlled.
-
Preparation of Maleimide-PEG4-linker: Dissolve the Maleimide-PEG4-linker in a suitable organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the Maleimide-PEG4-linker solution to the (reduced) antibody solution at a specific molar excess. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine.
-
Purification: Purify the conjugate using size-exclusion chromatography or tangential flow filtration.
-
Characterization: Determine the DAR and assess the stability of the conjugate.
Protocol 3: In-Vitro Plasma Stability Assay
-
Incubation: Incubate the purified bioconjugate in human or mouse plasma at a concentration of approximately 100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, capture the bioconjugate from the plasma using affinity beads (e.g., Protein A).
-
Analysis: Analyze the captured conjugate by a suitable method, such as LC-MS, to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.
Visualizing Bioconjugation Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in bioconjugation using NHS-ester and maleimide linkers.
Caption: Experimental workflow for NHS-PEG4-linker conjugation.
References
- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tos-PEG4-acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Tos-PEG4-acid, a polyethylene glycol (PEG) derivative. While many PEG compounds are considered to have low toxicity, it is imperative to consult the specific Safety Data Sheet (SDS) and adhere to institutional and local regulations, as additives or contaminants can significantly alter the hazard profile of the waste.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The Safety Data Sheet for this compound indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Lab Coat: An impervious lab coat should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosol formation is possible, use a suitable respirator.[2]
Hazard Classification and Waste Identification
The first step in proper disposal is to accurately classify the waste stream. According to its Safety Data Sheet, this compound has the following GHS classifications:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[2]
Crucially, you must determine if the this compound waste is contaminated with any other hazardous materials. If it is mixed with substances classified as flammable, corrosive, reactive, or toxic, the entire mixture must be managed as hazardous waste.[1]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Protocol 1: Waste Characterization
-
Objective: To determine if the this compound waste is hazardous.
-
Methodology:
-
Identify all substances that have been mixed with the this compound.
-
Consult the Safety Data Sheet (SDS) for each of these additional substances.
-
If any of the added materials are classified as hazardous, the entire waste mixture must be treated as hazardous waste.
-
If the this compound is uncontaminated, it may be disposed of as non-hazardous chemical waste, in accordance with institutional guidelines.
-
When in doubt, always treat the waste as hazardous. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Protocol 2: Waste Segregation and Storage
-
Objective: To safely collect and store this compound waste prior to disposal.
-
Methodology:
-
Collect all waste containing this compound, including contaminated items like pipette tips and absorbent pads, in a designated, chemically compatible container with a secure lid.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.
-
Protocol 3: Arranging for Final Disposal
-
Objective: To transfer the waste to a licensed disposal facility.
-
Methodology:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste, including its chemical composition and quantity.
-
Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and transportation.
-
Spill Management
In the event of a spill, follow these immediate actions:
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure it is well-ventilated.
-
Containment: Use an inert absorbent material to contain and soak up liquid spills.
-
Collection: Carefully collect the absorbed material and place it in your designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tos-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tos-PEG4-acid, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles with side-shields and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for integrity before each use. |
| Body | Laboratory coat. For larger quantities, an impervious apron should also be worn. | A fire-resistant lab coat over cotton clothing is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills. | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Dispensing: Since many PEG reagents are low-melting solids that can be difficult to weigh and dispense, consider making a stock solution.
-
Allow the reagent bottle to come to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.
-
-
Use: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.
-
Post-Handling: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.
-
For ease of handling, stock solutions can be stored at -20°C.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, weighing paper, gloves, and bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and initial solvent rinses from glassware in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.
Spill Cleanup Protocol:
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's EHS department or emergency services.
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the initial rinsate as hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but always confirm with your local EHS regulations.
Final Disposal:
-
Dispose of all waste containers through your institution's EHS department in accordance with local, state, and federal regulations.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
